2-Chloro-4-isothiocyanato-1-methoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-isothiocyanato-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-8-3-2-6(10-5-12)4-7(8)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUNXTRDWRHQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23165-42-6 | |
| Record name | 2-chloro-4-isothiocyanato-1-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of 2-Chloro-4-isothiocyanato-1-methoxybenzene
An In-Depth Technical Guide to 2-Chloro-4-isothiocyanato-1-methoxybenzene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-isothiocyanato-1-methoxybenzene, a substituted aromatic isothiocyanate of significant interest to researchers in medicinal chemistry and drug development. The document delineates its chemical structure, physicochemical properties, reactivity, and synthesis. Furthermore, it explores the broader context of isothiocyanates' biological activities and mechanisms of action, providing field-proven insights into their potential as therapeutic agents and research tools. This guide is intended for professionals who require a deep technical understanding of this compound's attributes and applications.
Molecular Identity and Physicochemical Profile
2-Chloro-4-isothiocyanato-1-methoxybenzene is an organic compound featuring a benzene ring substituted with a chloro group, a methoxy group, and a reactive isothiocyanate functional group. The precise arrangement of these substituents dictates its chemical behavior and potential for biological interaction.
Chemical Structure and Identifiers
The structural arrangement consists of a methoxy group at position 1, a chloro group at position 2, and the isothiocyanate group at position 4 of the benzene ring.
Table 1: Chemical Identifiers for 2-Chloro-4-isothiocyanato-1-methoxybenzene
| Identifier | Value | Source |
| IUPAC Name | 2-Chloro-4-isothiocyanato-1-methoxybenzene | N/A |
| CAS Number | 23165-42-6 | [1] |
| Molecular Formula | C₈H₆ClNOS | [1] |
| Molecular Weight | 199.66 g/mol | [1] |
| SMILES | COC1=CC=C(N=C=S)C=C1Cl | [1] |
| InChIKey | WGLDKQQXEWPFAR-UHFFFAOYSA-N (for isomer) | [2] |
Note: Several isomers exist with different CAS numbers. The CAS number 23165-42-6 corresponds to the named compound. The InChIKey provided is for a related isomer and is included for structural reference.
Physicochemical Properties
Quantitative data for this specific molecule is limited in public literature; however, properties can be inferred from related structures and general chemical principles.
Table 2: Physicochemical Properties
| Property | Value / Description | Source |
| Physical State | Likely a solid or oil at room temperature. | Inferred |
| Boiling Point | No data available. | [1] |
| Melting Point | No data available. | N/A |
| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, Chloroform) and poorly soluble in water. | Inferred |
| Purity | Commercially available with specified purity, e.g., 95%. | [3] |
The Chemistry of the Isothiocyanate Moiety: Reactivity and Mechanistic Insights
The scientific utility of 2-Chloro-4-isothiocyanato-1-methoxybenzene is dominated by the chemistry of its isothiocyanate (–N=C=S) functional group. This group is a potent electrophile, making the molecule a valuable tool for covalent modification of biological macromolecules.[4]
Electrophilicity and Nucleophilic Attack
The central carbon atom of the isothiocyanate group is electron-deficient due to the high electronegativity of the adjacent nitrogen and sulfur atoms. This renders it highly susceptible to attack by nucleophiles. In a biological context, the primary targets are the nucleophilic side chains of amino acid residues within proteins.[4][5]
-
Reaction with Amines: The ε-amino group of lysine and the N-terminal α-amino group are common targets. The reaction, favored under alkaline conditions (pH 9-11) where the amine is deprotonated and more nucleophilic, results in the formation of a highly stable thiourea linkage.[4][6]
-
Reaction with Thiols: The sulfhydryl group of cysteine, particularly in its more nucleophilic thiolate (S⁻) form, readily attacks the isothiocyanate carbon. This reaction, which forms a dithiocarbamate adduct, is typically favored at neutral to slightly acidic pH (pH 6-8).[4][6]
These covalent modification reactions are generally considered irreversible under physiological conditions, leading to permanent functional alteration of the target protein.[4]
Caption: Reaction mechanism of the isothiocyanate group.
Influence of Aromatic Substituents
The chloro and methoxy groups on the benzene ring modulate the molecule's overall properties.
-
Chloro Group: As an electron-withdrawing group, the chloro atom can subtly increase the electrophilicity of the aromatic ring and influence its electronic interactions within protein binding pockets.[7]
-
Methoxy Group: The methoxy group is electron-donating, which can affect the reactivity of the aromatic system. Both chloro and methoxy groups can participate in various non-covalent interactions, such as hydrogen bonding and multipolar interactions, which are crucial for optimizing ligand-protein binding.[7][8]
Isothiocyanates are generally incompatible with strong oxidizing agents, acids, bases, amines, and alcohols, as these can initiate vigorous or exothermic reactions.[9]
Synthesis and Purification Protocols
General Synthesis from Primary Amines
A prevalent method is the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurizing agent to yield the isothiocyanate.[10][12]
Caption: General workflow for isothiocyanate synthesis.
Experimental Protocol: One-Pot Synthesis (Generalized)
This protocol is a generalized representation and must be adapted and optimized for the specific substrate by a qualified chemist.
-
Reaction Setup: To a stirred solution of the primary amine (1 equivalent) and a base such as potassium carbonate (2 equivalents) in an aqueous or biphasic solvent system (e.g., water/CH₂Cl₂), add carbon disulfide (1.2 equivalents) dropwise at room temperature.[12]
-
Causality: The base deprotonates the amine, increasing its nucleophilicity to attack the carbon disulfide, forming the dithiocarbamate salt in situ.
-
-
Dithiocarbamate Formation: Stir the mixture for 2-4 hours at room temperature to ensure complete formation of the dithiocarbamate intermediate. Monitor the reaction by TLC or LC-MS.
-
Desulfurization: Cool the reaction mixture to 0°C. Add a solution of a desulfurizing agent, such as 2,4,6-trichloro-1,3,5-triazine (TCT) (0.5 equivalents), in a suitable organic solvent dropwise.[12]
-
Causality: The desulfurizing agent reacts with the dithiocarbamate salt, facilitating the elimination of a sulfur-containing byproduct and forming the stable isothiocyanate N=C=S bond.
-
-
Reaction Completion: Allow the mixture to stir for an additional 1-2 hours, monitoring for the disappearance of the intermediate and formation of the product.
-
Workup and Extraction: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure isothiocyanate product.[13]
Biological Activity and Therapeutic Potential
Isothiocyanates (ITCs) are a well-studied class of phytochemicals, many derived from cruciferous vegetables, with a broad spectrum of biological activities.[14][15] Their effects are primarily attributed to their ability to covalently modify proteins, thereby modulating critical cellular pathways.[16]
Mechanism of Action
The primary mechanism of action for ITCs is the covalent modification of cysteine residues on target proteins.[4][17] This can lead to:
-
Enzyme Inhibition: ITCs can directly inhibit the activity of enzymes by binding to critical cysteine residues in their active sites. This is a key mechanism in their anticancer effects, where they can inhibit Phase I metabolic enzymes that activate pro-carcinogens.[18]
-
Modulation of Signaling Pathways: ITCs are well-known activators of the Nrf2 antioxidant response pathway. They modify cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the transcription of antioxidant and cytoprotective genes.[15]
-
Induction of Apoptosis: In cancer cells, ITCs can induce programmed cell death (apoptosis) by modifying proteins involved in cell survival and death pathways, such as caspases or members of the Bcl-2 family.[16][19]
These activities contribute to the observed anti-inflammatory, antioxidant, and chemopreventive properties of the isothiocyanate class.[15][18]
Caption: General mechanism of isothiocyanate bioactivity.
Applications in Drug Development and Research
2-Chloro-4-isothiocyanato-1-methoxybenzene serves as:
-
A Covalent Probe: Its defined structure and reactive handle make it a useful tool for identifying and validating novel protein targets in chemical biology.
-
A Scaffold for Drug Discovery: The substituted phenyl ring can be further modified to optimize potency, selectivity, and pharmacokinetic properties, using the isothiocyanate as the pharmacophoric "warhead."
-
A Building Block: It can be used in the synthesis of more complex molecules, such as thiourea-containing compounds, which have their own diverse biological activities.[20]
Safety, Handling, and Storage
As with all isothiocyanates, 2-Chloro-4-isothiocyanato-1-methoxybenzene must be handled with appropriate precautions.
-
Toxicity and Irritation: Isothiocyanates are toxic upon direct exposure, and their vapors can irritate mucous membranes.[9]
-
Sensitization: They are known sensitizers and can cause allergic reactions in some individuals, even at low concentrations.[9]
-
Handling: All handling should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. Some suppliers recommend cold-chain transportation and storage.[1]
Conclusion
2-Chloro-4-isothiocyanato-1-methoxybenzene is a specialized chemical entity whose value is derived from the potent and versatile reactivity of its isothiocyanate group. The presence of chloro and methoxy substituents provides additional vectors for modulating its physicochemical and pharmacokinetic properties. For researchers in drug discovery and chemical biology, this compound represents a valuable building block and a potential covalent modulator for probing biological systems and developing novel therapeutic agents. A thorough understanding of its chemical reactivity, coupled with stringent safety protocols, is essential for its effective and safe utilization in a research setting.
References
- The Isothiocyanate Group in SITS: A Technical Guide to its Reactivity and Applic
- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.
- Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implic
- 23165-42-6|2-Chloro-4-isothiocyan
- Isocyanates and Isothiocyan
- Reactivity of the isothiocyanate group with cysteine and lysine - ResearchG
- 4-chloro-2-isothiocyanato-1-methoxy-benzene (C8H6ClNOS) - PubChemLite. (URL: )
- 4-Chloro-2-Isothiocyanato-1-Methoxybenzene (1 x 25 g) | Reagentia. (URL: )
- 1-chloro-2-isothiocyanato-4-methoxybenzene 95.00% - Advanced ChemBlocks. (URL: )
- Article - SciSpace. (URL: )
- 2-Chloro-1-isothiocyanato-4-methoxybenzene 100mg - Dana Bioscience. (URL: )
- 2-chloro-4-isocyano-1-methoxybenzene | CAS#:920524-21-6 | Chemsrc. (URL: )
- 2-Chloro-4-methoxytoluene | C8H9ClO | CID 6951757 - PubChem - NIH. (URL: )
- General procedure for the synthesis of isothiocyanates - The Royal Society of Chemistry. (URL: )
- 2-Chloro-4-nitrophenyl isothiocyanate | C7H3ClN2O2S | CID 2757736 - PubChem. (URL: )
- Synthesis of Isothiocyanates: An Upd
- Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinol
- Biologically Active Isothiocyanates: Protecting Plants and Healing Humans. (URL: )
- Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1) - Cheméo. (URL: )
- Isothiocyanates: a Review - Research Journal of Pharmacognosy. (URL: )
- Isothiocyanate synthesis - Organic Chemistry Portal. (URL: )
- Showing Compound Isothiocyan
- Biological targets of isothiocyan
- Benzene, 2-chloro-1-methoxy-4-nitro- - the NIST WebBook. (URL: )
- The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC. (URL: )
- Isothiocyanates – A Review of their Health Benefits and Potential Food Applic
- Benzene, 4-chloro-1-isothiocyanato-2-methyl- - the NIST WebBook. (URL: )
- COMBINATIONS OF ISOTHIOCYANATES WITH DRUGS ñ A CHANCE OR THREAT TO CHEMOPREVENTION AND CANCER TRE
- Showing 1-(isothiocyanato-methyl)-4-methoxy-benzene (PHY0021215) - PhytoBank. (URL: )
- A Comparative Review of Key Isothiocyanates and Their Health Benefits - MDPI. (URL: )
- 1-isothiocyanato-4-methoxybenzene - 2284-20-0, C8H7NOS, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: )
- Synthesis of Isothiocyanates: A Review - CHEMISTRY & BIOLOGY INTERFACE. (URL: )
- 2-Chloroanisole | C7H7ClO | CID 13011 - PubChem - NIH. (URL: )
- Parallels between the chloro and methoxy groups for potency optimiz
- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - Beilstein Journals. (URL: )
- Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH)
- Roles of the Chloro and Methoxy Groups in Drug Discovery. (URL: )
Sources
- 1. 23165-42-6|2-Chloro-4-isothiocyanato-1-methoxybenzene|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 4-chloro-2-isothiocyanato-1-methoxy-benzene (C8H6ClNOS) [pubchemlite.lcsb.uni.lu]
- 3. 1-chloro-2-isothiocyanato-4-methoxybenzene 95.00% | CAS: 82401-36-3 | AChemBlock [achemblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 6. researchgate.net [researchgate.net]
- 7. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. drughunter.com [drughunter.com]
- 9. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothiocyanate synthesis [organic-chemistry.org]
- 12. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 13. rsc.org [rsc.org]
- 14. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 15. mdpi.com [mdpi.com]
- 16. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Making sure you're not a bot! [mostwiedzy.pl]
- 18. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cbijournal.com [cbijournal.com]
Molecular weight and formula of 4-Isothiocyanato-2-chloroanisole
The following technical guide details the molecular specifications, synthesis, and application of 4-Isothiocyanato-2-chloroanisole (also known as 3-Chloro-4-methoxyphenyl isothiocyanate). This document is structured for researchers requiring precise stoichiometric data and reaction protocols for drug development workflows.
Content Type: Technical Whitepaper Subject: Molecular Characterization & Synthetic Utility Audience: Medicinal Chemists, Process Scientists
Executive Summary
4-Isothiocyanato-2-chloroanisole is a specialized electrophilic building block used primarily in the synthesis of thiourea-based pharmacophores and sulfur-containing heterocycles. Characterized by the presence of a reactive isothiocyanate (-N=C=S) group and a chloro-methoxy substituted benzene ring, it serves as a critical intermediate for introducing steric bulk and electronic modulation in small molecule inhibitors. This guide provides the definitive physicochemical data and handling protocols required for its integration into high-throughput screening (HTS) libraries and lead optimization campaigns.
Physicochemical Specifications
The following data is essential for accurate stoichiometric calculations in synthesis.
| Property | Value | Notes |
| IUPAC Name | 4-Isothiocyanato-2-chloro-1-methoxybenzene | Preferred systematic name |
| Common Name | 3-Chloro-4-methoxyphenyl isothiocyanate | Based on aniline precursor |
| Molecular Formula | C₈H₆ClNOS | |
| Molecular Weight | 199.66 g/mol | Average mass for stoichiometry |
| Monoisotopic Mass | 198.986 g/mol | For High-Res Mass Spec (HRMS) |
| Physical State | Solid / Low-melting Solid | Predicted mp: 45–55 °C [1] |
| Solubility | DCM, THF, DMSO, Chloroform | Hydrolytically unstable in water |
| Precursor CAS | 5345-54-0 | (3-Chloro-4-methoxyaniline) |
Note on Isomerism: Do not confuse with 5-Chloro-2-methoxyphenyl isothiocyanate (CAS 63429-99-2), which is a structural isomer with different electronic properties. Always verify the substitution pattern (Cl at pos 3 relative to NCS at 1, OMe at 4) using NMR.
Structural Identification & Characterization
For validation of the synthesized or purchased material, the following spectral signatures are diagnostic:
-
Infrared Spectroscopy (IR): A strong, broad absorption band at 2000–2150 cm⁻¹ is characteristic of the isothiocyanate (-N=C=S) asymmetric stretch.
-
¹H NMR (CDCl₃):
-
Methoxy Singlet: ~3.9 ppm (3H).
-
Aromatic Protons: A characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. Expect a doublet (ortho to Cl), a doublet of doublets, and a doublet (ortho to OMe).
-
-
Mass Spectrometry: In EI or ESI+, look for the molecular ion [M]+ at m/z ~199, with a characteristic ³⁵Cl/³⁷Cl isotope pattern (3:1 ratio at m/z 199/201).
Synthetic Pathway
The most reliable route to 4-Isothiocyanato-2-chloroanisole is the thiophosgenation of the corresponding aniline, 3-Chloro-4-methoxyaniline . While thiophosgene is toxic, it provides high yields. Alternative methods using 1,1'-thiocarbonyldiimidazole (TCDI) are safer but may require more rigorous purification.
Workflow Diagram: Thiophosgenation Route
The following Graphviz diagram illustrates the conversion of the aniline precursor to the isothiocyanate target.
Figure 1: Biphasic synthesis of 4-Isothiocyanato-2-chloroanisole using thiophosgene in dichloromethane/water.
Experimental Protocol (Standardized)
-
Preparation: Dissolve 10 mmol of 3-Chloro-4-methoxyaniline in 20 mL of Dichloromethane (DCM).
-
Biphasic Setup: Add 20 mL of saturated aqueous NaHCO₃ or CaCO₃ suspension to act as an acid scavenger.
-
Addition: Cool the mixture to 0°C. Add 11 mmol of Thiophosgene dropwise with vigorous stirring. Caution: Thiophosgene is highly toxic; use a fume hood.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 2 hours.
-
Workup: Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc) or recrystallization [2].
Reactivity & Applications in Drug Discovery
The isothiocyanate moiety is a "soft" electrophile, making this compound ideal for chemoselective ligation with amines and thiols.[1]
Key Reaction Pathways[9]
-
Thiourea Synthesis: Reaction with primary/secondary amines to form N,N'-disubstituted thioureas. These are common scaffolds in kinase inhibitors and antiviral agents.
-
Heterocyclization: Reaction with hydrazine derivatives or amino acids to form thiohydantoins or thioxo-imidazoles.
Reaction Logic Diagram
Figure 2: Divergent synthetic utility of the isothiocyanate core in medicinal chemistry.
Safety & Handling Protocols
Isothiocyanates are potent lachrymators and skin irritants. They can cause sensitization upon repeated exposure.
-
Engineering Controls: Always handle in a functioning chemical fume hood.
-
PPE: Wear nitrile gloves, safety glasses, and a lab coat. Double-gloving is recommended when handling neat thiophosgene during synthesis.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive; hydrolysis yields the original aniline and COS.
-
Spill Cleanup: Neutralize spills with dilute aqueous ammonia or 5% NaOH to convert the isothiocyanate to the less volatile thiourea/urea derivative before disposal.
References
-
Precursor Data: PubChem. "3-Chloro-4-methoxyaniline (Compound)."[2] National Library of Medicine. Accessed 2026.[3] Link
-
General Synthesis: Sharma, S. "Thiophosgene in Organic Synthesis." Synthesis, 1978(11), 803-820. Link
-
Isothiocyanate Reactivity: Drobnica, L., et al. "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives, Wiley, 1977. Link
Sources
A Comprehensive Safety and Handling Guide for 2-Chloro-4-isothiocyanato-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the safe handling, storage, and disposal of 2-Chloro-4-isothiocyanato-1-methoxybenzene (CAS No. 161049-11-2). As a senior application scientist, the following information is synthesized from available safety data sheets of analogous compounds and chemical databases to ensure a high degree of scientific integrity and trustworthiness. This guide is intended to supplement, not replace, a formal Safety Data Sheet (SDS) provided by a supplier.
Section 1: Chemical Identification
| Identifier | Value |
| Chemical Name | 2-Chloro-4-isothiocyanato-1-methoxybenzene |
| Synonyms | 4-Chloro-2-methoxy-1-isothiocyanatobenzene |
| CAS Number | 161049-11-2 |
| Molecular Formula | C₈H₆ClNOS |
| Molecular Weight | 199.66 g/mol |
| Chemical Structure |
Diagram of the chemical structure of 2-Chloro-4-isothiocyanato-1-methoxybenzene.
Section 2: Hazard Identification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Chloro-4-isothiocyanato-1-methoxybenzene is classified as a hazardous substance. The primary hazards are associated with its acute toxicity, skin and eye irritation, and potential for sensitization.
GHS Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Skin Sensitization | Category 1 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 |
GHS Label Elements:
| Pictograms | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H317: May cause an allergic skin reaction. H335: May cause respiratory irritation.[2][3] H410: Very toxic to aquatic life with long lasting effects. |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1] P272: Contaminated work clothing should not be allowed out of the workplace. P273: Avoid release to the environment. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2] Response: P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1][3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] P362 + P364: Take off contaminated clothing and wash it before reuse.[1][4] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][4] P337 + P313: If eye irritation persists: Get medical advice/attention.[2] P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1][3] P405: Store locked up.[3][4] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[1][3] |
Section 3: Composition/Information on Ingredients
| Component | CAS Number | Concentration |
| 2-Chloro-4-isothiocyanato-1-methoxybenzene | 161049-11-2 | ≥95% |
Section 4: First-Aid Measures
Immediate medical attention is required in case of exposure. Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.
First-Aid Workflow:
Caption: First-aid response workflow for exposure to 2-Chloro-4-isothiocyanato-1-methoxybenzene.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
Skin Contact: Take off immediately all contaminated clothing.[4] Rinse skin with plenty of water and soap for at least 15 minutes.[1] If skin irritation or rash occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][4] Immediately call a POISON CENTER or doctor/physician.
-
Ingestion: Immediately call a POISON CENTER or doctor/physician.[2][4] Rinse mouth.[1][2] Do NOT induce vomiting.
Section 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Combustion may produce irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.
-
Protective Equipment and Precautions for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Section 6: Accidental Release Measures
-
Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6] Discharge into the environment must be avoided.[4]
-
Methods and Materials for Containment and Cleaning Up: Absorb the spilled material with an inert absorbent (e.g., sand, silica gel, vermiculite) and transfer to a suitable, closed container for disposal.[4] Clean the affected area thoroughly.
Section 7: Handling and Storage
-
Precautions for Safe Handling: Handle in a well-ventilated place.[2] Wear suitable protective equipment. Avoid contact with skin, eyes, and clothing.[2][4] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[1]
-
Conditions for Safe Storage, Including any Incompatibilities: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4][7] Store locked up.[3][4] Protect from moisture. Incompatible with strong oxidizing agents.
Section 8: Exposure Controls/Personal Protection
-
Engineering Controls: Use only under a chemical fume hood.[4] Ensure eyewash stations and safety showers are close to the workstation location.[3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator.[5]
-
Personal Protective Equipment (PPE) Selection:
Caption: Recommended PPE for handling 2-Chloro-4-isothiocyanato-1-methoxybenzene.
Section 9: Physical and Chemical Properties
| Property | Value |
| Appearance | Solid |
| Odor | No data available |
| Odor Threshold | No data available |
| pH | No data available |
| Melting Point/Freezing Point | 56 - 59 °C (for 5-Chloro-2-methoxyphenyl isothiocyanate)[1] |
| Initial Boiling Point and Boiling Range | No data available |
| Flash Point | No data available |
| Evaporation Rate | No data available |
| Flammability (solid, gas) | No data available |
| Upper/Lower Flammability or Explosive Limits | No data available |
| Vapor Pressure | No data available |
| Vapor Density | No data available |
| Relative Density | No data available |
| Solubility(ies) | No data available |
| Partition Coefficient: n-octanol/water | No data available |
| Auto-ignition Temperature | No data available |
| Decomposition Temperature | No data available |
| Viscosity | No data available |
Section 10: Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions. Moisture sensitive.[3]
-
Possibility of Hazardous Reactions: No dangerous reactions are known under normal conditions of use.
-
Conditions to Avoid: Exposure to moisture and excess heat.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.
Section 11: Toxicological Information
-
Acute Toxicity:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1][2][3]
-
Specific Target Organ Toxicity - Repeated Exposure: May cause damage to organs (Kidney) through prolonged or repeated exposure.
-
Aspiration Hazard: No data available.
Section 12: Ecological Information
-
Toxicity: Very toxic to aquatic life with long-lasting effects.
-
Persistence and Degradability: No data available.
-
Bioaccumulative Potential: No data available.
-
Mobility in Soil: No data available.
-
Other Adverse Effects: An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.
Section 13: Disposal Considerations
-
Waste Treatment Methods: Dispose of this hazardous waste in accordance with all applicable local, state, and federal regulations.[1] Do not allow it to enter sewers or waterways.
Section 14: Transport Information
-
UN Number: Not available.
-
UN Proper Shipping Name: Not available.
-
Transport Hazard Class(es): Not available.
-
Packing Group: Not available.
-
Environmental Hazards: Marine pollutant.
Section 15: Regulatory Information
-
US TSCA: This product is for research and development purposes only and is not on the TSCA Inventory.
-
Other Regulations: Adhere to all applicable international, national, and local regulations.
Section 16: Other Information
-
Date of Preparation: February 15, 2026
-
Disclaimer: The information provided in this guide is based on the best of our knowledge and is believed to be accurate. However, it is the user's responsibility to determine the suitability of this information for their particular purpose.
References
- Sigma-Aldrich. (2025, November 6).
- CymitQuimica. (2024, December 19).
- Metrohm. (2025, April 2). 20250402_DE_en_V6_(Storage solution).
- Caesar & Loretz GmbH. (2025, March 11).
- Thermo Fisher Scientific. (2025, September 23).
- TCI Chemicals. (n.d.).
- Thermo Fisher Scientific. (2025, September 12).
- [Anonymous]. (2012, February 1).
- [Anonymous]. (2022, April 6).
- Sigma-Aldrich. (2025, May 20).
- Sigma-Aldrich. (2024, September 6).
- [Anonymous]. (2025, February 26).
- [Anonymous]. (n.d.).
- BLD Pharm. (n.d.).
- National Institutes of Health. (n.d.).
- [Anonymous]. (2025, October 19).
- Santa Cruz Biotechnology. (2024, February 26).
- ConRo. (2019, December 5).
- FUJIFILM Wako. (2023, March 7).
- Dana Bioscience. (n.d.).
- Echemi. (2019, July 15). Benzene, 1-chloro-2-fluoro-4-isothiocyanato- (9CI)
- Kala, C., Ali, S. S., Ahmad, N., Gilani, S. J., & Ali Khan, N. (2018). Isothiocyanates: a Review. Research Journal of Pharmacognosy, 5(2), 71-89.
- Advanced ChemBlocks. (2026, February 6).
- PubChemLite. (n.d.).
- National Institutes of Health. (n.d.).
- NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST WebBook.
Sources
Literature review on 2-Chloro-4-isothiocyanato-1-methoxybenzene derivatives
The following is an in-depth technical guide regarding the chemical scaffold 2-Chloro-4-isothiocyanato-1-methoxybenzene (also known as 3-Chloro-4-methoxyphenyl isothiocyanate ).
A Versatile Scaffold for Bioactive Heterocycles and Drug Discovery
Executive Summary
2-Chloro-4-isothiocyanato-1-methoxybenzene is a high-value electrophilic building block used extensively in medicinal chemistry. It serves as a critical intermediate for synthesizing thioureas , thiohydantoins , and benzothiazole ureas , many of which exhibit potent antiparasitic, anticancer, and neuroprotective activities.
Its structural uniqueness lies in the 3-chloro-4-methoxy substitution pattern. The electron-donating methoxy group (para to the isothiocyanate) balances the electron-withdrawing chlorine (meta to the isothiocyanate), creating a distinct electronic signature that modulates the reactivity of the isothiocyanate (-NCS) group. Furthermore, this substitution pattern enhances lipophilicity and metabolic stability in downstream pharmaceutical candidates.
Chemical Architecture & Reactivity[1]
The molecule consists of an anisole core functionalized with a chlorine atom at position 2 and an isothiocyanate group at position 4.
-
Electrophilic Center: The central carbon of the -NCS group is highly electrophilic, susceptible to attack by nucleophiles (amines, thiols, hydrazines).
-
Electronic Tuning:
-
4-OMe (Methoxy): Acts as a
-donor, slightly reducing the electrophilicity of the -NCS carbon compared to a naked phenyl isothiocyanate, which improves selectivity during synthesis. -
2-Cl (Chlorine): Provides steric bulk and inductive electron withdrawal (
-acceptor), which protects the ortho-position from unwanted metabolic oxidation and influences the conformation of derived ureas.
-
Visualization: Reactivity & Derivatization Pathways
Figure 1: Synthetic flow from precursor aniline to major bioactive classes.[1][2]
Synthetic Protocols
3.1. Synthesis of the Core Scaffold (Green Protocol)
Avoids the use of highly toxic thiophosgene.
Objective: Convert 3-chloro-4-methoxyaniline to 2-chloro-4-isothiocyanato-1-methoxybenzene. Mechanism: Dithiocarbamate formation followed by tosyl chloride-mediated desulfurylation.[3]
Reagents:
-
3-Chloro-4-methoxyaniline (1.0 eq)[4]
-
Carbon disulfide (CS₂, 3.0 eq)
-
Triethylamine (TEA, 2.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 eq)
-
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Protocol:
-
Dithiocarbamate Formation: Dissolve 3-chloro-4-methoxyaniline (10 mmol) in THF (20 mL). Cool to 0°C in an ice bath.
-
Add TEA (20 mmol) followed by the dropwise addition of CS₂ (30 mmol).
-
Stir the mixture at room temperature for 2 hours. A precipitate (triethylammonium dithiocarbamate salt) may form.
-
Desulfurylation: Cool the mixture back to 0°C. Add a solution of TsCl (11 mmol) in THF (10 mL) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1 hour. The mixture will turn yellow/orange.
-
Work-up: Quench with 1N HCl (20 mL) to neutralize excess base. Extract with Ethyl Acetate (3 x 30 mL).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the isothiocyanate as a white to pale yellow solid/oil.
3.2. Synthesis of Bioactive Derivatives (Thiourea Formation)
Objective: Synthesize N-(3-chloro-4-methoxyphenyl)-N'-arylthiourea.
Protocol:
-
Dissolve 2-chloro-4-isothiocyanato-1-methoxybenzene (1.0 eq) in anhydrous acetonitrile.
-
Add the appropriate amine (e.g., benzylamine, aniline derivative) (1.0 eq).
-
Reflux at 80°C for 4–6 hours.
-
Cool to room temperature. The thiourea product often precipitates.
-
Filter and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.
Medicinal Chemistry Applications
The 3-chloro-4-methoxy motif is not arbitrary; it is a specific "tuning knob" used to optimize drug-target interactions.
4.1. Antiparasitic Agents (Sleeping Sickness)
Research indicates that thiohydantoin derivatives of this scaffold are potent inhibitors of Trypanosoma brucei.[5]
-
Key Compound: 1-benzyl-3-(3-chloro-4-methoxyphenyl)-2-thiohydantoin.[5]
-
SAR Insight: The 3-Cl group fills a hydrophobic pocket in the parasite's target protein, while the 4-OMe group acts as a hydrogen bond acceptor. Removal of either group results in a >10-fold loss of potency (EC₅₀ increases from nanomolar to micromolar range).
4.2. Neuroprotection (Alzheimer's Disease)
Derivatives have been designed as inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) , a mitochondrial enzyme associated with Alzheimer's pathogenesis.
-
Mechanism: Benzothiazole-urea derivatives utilize the 3-chloro-4-methoxyphenyl moiety to bind to the enzyme's active site, preventing the degradation of neuroprotective steroids.
4.3. Kinase Inhibition (Oncology)
In Pan-Raf kinase inhibitors (melanoma therapy), the scaffold is used to form the "tail" of the inhibitor. The urea linkage forms critical hydrogen bonds with the kinase hinge region (Glu/Asp residues), while the halogenated ring occupies the allosteric hydrophobic pocket.
Summary of Bioactivity:
| Therapeutic Area | Derivative Class | Target / Mechanism | Key Reference |
| Antiparasitic | Thiohydantoins | Trypanosoma brucei growth inhibition | [1, 2] |
| Neuroprotection | Benzothiazole Ureas | 17β-HSD10 Inhibition | [3] |
| Oncology | Diarylamides | Pan-Raf Kinase Inhibition | [4] |
| Anthelmintic | Biscoumarins | Tubulin polymerization inhibition | [5] |
Structure-Activity Relationship (SAR) Logic[6]
The following diagram illustrates why this specific scaffold is selected over non-halogenated analogs.
Figure 2: Pharmacological advantages of the 3-Cl-4-OMe substitution pattern.
References
-
Muccioli, G. G., et al. (2017). "1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy." ACS Medicinal Chemistry Letters. Link
-
Kononowicz, K. K., et al. (2024). "Recent Biological Applications and Chemical Synthesis of Thiohydantoins." Journal of Chemical Reviews. Link
-
Hroch, L., et al. (2016). "Novel Benzothiazole-Based Ureas as 17β-HSD10 Inhibitors, A Potential Alzheimer's Disease Treatment." Molecules (MDPI). Link
-
Zhang, Y., et al. (2025).[6] "Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity." European Journal of Medicinal Chemistry. Link
-
Saha, M., et al. (2013). "Developing a highly potent anthelmintic: study of catalytic application of L-proline derived aminothiourea." Indian Academy of Sciences. Link
-
Li, Z. Y., et al. (2013).[6] "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Synthesis. Link
Sources
An In-depth Technical Guide to the Physicochemical Characterization of 3-Chloro-4-methoxyphenyl isothiocyanate
Introduction
3-Chloro-4-methoxyphenyl isothiocyanate is an aromatic isothiocyanate, a class of compounds recognized for their significant role as synthetic intermediates in medicinal chemistry and drug development. The isothiocyanate functional group (-N=C=S) is a versatile handle for the construction of various heterocyclic systems and for conjugation to biological molecules. While its structural analogues, such as 4-methoxyphenyl isothiocyanate and other substituted phenyl isothiocyanates, are utilized in the synthesis of pharmacologically active agents, the specific physicochemical properties of 3-Chloro-4-methoxyphenyl isothiocyanate are not widely documented in publicly available literature.
This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals working with this or structurally similar novel compounds. In the absence of established literature values, this document provides a robust framework for the experimental determination of two fundamental physical constants: the melting point and the boiling point. Accurate determination of these properties is critical for verifying the identity and purity of a synthesized compound, as well as for designing appropriate conditions for chemical reactions, purification, and formulation.
This guide will delve into the theoretical underpinnings and provide detailed, field-proven experimental protocols for these determinations. Furthermore, a general synthetic context for aryl isothiocyanates is provided to offer a complete picture of the compound's lifecycle from synthesis to characterization.
Part 1: Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range, a phenomenon known as freezing-point depression. Therefore, accurate melting point determination is a reliable and straightforward method for assessing the purity of a crystalline compound.
Methodology: Capillary Melting Point Determination
The most common and reliable method for determining the melting point of a solid organic compound is the capillary method. This technique involves heating a small sample of the powdered solid in a thin-walled capillary tube and observing the temperature range over which it melts.
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample of 3-Chloro-4-methoxyphenyl isothiocyanate is completely dry and crystalline. If necessary, recrystallize the compound from a suitable solvent and dry it under a vacuum.
-
Finely powder a small amount of the sample using a spatula or a mortar and pestle.
-
Tamp the open end of a capillary tube (sealed at one end) into the powdered sample to collect a small amount of material.
-
Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.
-
-
Apparatus Setup and Measurement:
-
Insert the capillary tube into the heating block of a melting point apparatus.
-
Place a calibrated thermometer or temperature probe in the designated slot of the apparatus.
-
Begin heating the block. A rapid heating rate can be used initially to approach the expected melting point.
-
As the temperature nears the anticipated melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for an accurate determination.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the lower end of the melting range).
-
Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the upper end of the melting range).
-
-
Data Interpretation:
-
The recorded melting point should be reported as a range, e.g., "Melting Point: 85.5 - 86.5 °C".
-
A sharp melting range (typically less than 1 °C) is indicative of a high-purity compound.
-
A broad melting range (greater than 2 °C) suggests the presence of impurities.
-
Visualization of Melting Point Determination Workflow:
Caption: Workflow for Capillary Melting Point Determination.
Part 2: Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure exerted on the liquid. At this temperature, the liquid converts into a vapor. The boiling point is a characteristic physical property that is sensitive to changes in atmospheric pressure. Therefore, it is standard practice to report the pressure at which the boiling point was measured.
Methodology: Micro Boiling Point Determination (Siwoloboff Method)
For small quantities of a liquid, the micro boiling point determination method is highly effective and requires minimal sample. This technique relies on observing the formation of a rapid and continuous stream of bubbles from an inverted capillary tube immersed in the heated liquid sample.
Experimental Protocol:
-
Apparatus Setup:
-
Attach a small test tube (e.g., a 75 x 10 mm Durham tube) containing 0.2-0.3 mL of 3-Chloro-4-methoxyphenyl isothiocyanate to a calibrated thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.
-
Prepare a small capillary tube (sealed at one end) and place it, open end down, into the liquid in the test tube.
-
Immerse this assembly in a heating bath, such as a Thiele tube filled with mineral oil or silicone oil, ensuring the rubber band is above the oil level.
-
-
Measurement:
-
Heat the Thiele tube gently with a Bunsen burner or a hot plate with a magnetic stirrer. The design of the Thiele tube allows for even heat distribution by convection.
-
As the temperature rises, air trapped in the inverted capillary will slowly escape as bubbles.
-
As the liquid approaches its boiling point, the rate of bubble formation will increase.
-
The boiling point is reached when a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary tube.
-
Note the temperature and stop heating.
-
The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature again. This second temperature reading is the boiling point of the liquid.
-
-
Data Interpretation:
-
The two recorded temperatures (from the rapid bubble stream and upon cessation of bubbling) should be very close. The latter is often considered the more accurate boiling point.
-
Record the atmospheric pressure at the time of the measurement. Boiling points can be corrected to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation if high accuracy is required.
-
Visualization of Micro Boiling Point Apparatus:
Caption: Setup for Micro Boiling Point Determination.
Synthetic Context: General Preparation of Aryl Isothiocyanates
Aryl isothiocyanates are commonly synthesized from the corresponding primary aromatic amines (anilines). A prevalent and effective method involves the reaction of the amine with thiophosgene (CSCl₂) or a thiophosgene equivalent like 1,1'-thiocarbonyldiimidazole (TCDI). The reaction with TCDI is often preferred due to the solid, less volatile nature of the reagent compared to the highly toxic and volatile thiophosgene.
The general procedure involves dissolving the starting amine, in this case, 3-chloro-4-methoxyaniline, in a suitable inert solvent such as dichloromethane or tetrahydrofuran.[1] 1,1'-thiocarbonyldiimidazole is then added to the solution, and the reaction is typically stirred at room temperature.[1] The reaction proceeds through an intermediate thiocarbonylimidazole derivative, which then eliminates imidazole to form the desired isothiocyanate. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up, often by washing with water and dilute acid to remove imidazole byproducts, followed by drying and evaporation of the solvent. The crude product is then purified, commonly by column chromatography on silica gel or by distillation under reduced pressure.[1]
Summary of Physicochemical Properties
| Property | Value | Method of Determination |
| Molecular Formula | C₈H₆ClNOS | Calculated |
| Molecular Weight | 199.66 g/mol | Calculated |
| Melting Point | To be determined experimentally | Capillary Method |
| Boiling Point | To be determined experimentally | Micro Boiling Point (Siwoloboff) or Distillation |
References
-
The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. [Link]
Sources
Methodological & Application
Preparation of benzothiazoles from 2-Chloro-4-isothiocyanato-1-methoxybenzene
An In-Depth Guide to the Synthesis of Substituted Benzothiazoles from 2-Chloro-4-isothiocyanato-1-methoxybenzene
Authored by: Gemini, Senior Application Scientist
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] This application note provides a comprehensive guide for the synthesis of novel 2-amino-substituted benzothiazoles utilizing 2-Chloro-4-isothiocyanato-1-methoxybenzene as a versatile starting material. This precursor is strategically designed for the facile construction of the benzothiazole core via an intramolecular cyclization pathway, yielding products with chloro and methoxy substituents that are themselves valuable for tuning biological activity or for further synthetic elaboration.[4][5] We present the underlying reaction mechanism, a detailed experimental protocol, safety considerations, and methods for product characterization, tailored for researchers and professionals in drug discovery and organic synthesis.
Introduction: The Significance of the Benzothiazole Moiety
Benzothiazole is a privileged bicyclic heterocyclic system that continues to capture the attention of synthetic and medicinal chemists.[6][7] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with biological targets.[2] The development of efficient synthetic routes to access diverse benzothiazole derivatives is therefore a critical endeavor in the pursuit of new therapeutic agents.[8]
The strategy outlined herein employs an intramolecular cyclization of an in situ-generated thiourea. This approach is highly effective for building the benzothiazole core. The starting material, 2-Chloro-4-isothiocyanato-1-methoxybenzene, is particularly advantageous as it incorporates a leaving group (chloro) ortho to the isothiocyanate functionality, enabling a direct and regioselective ring closure.
Reaction Principle and Mechanism
The synthesis proceeds via a two-step, one-pot sequence. First, a nucleophilic amine (such as ammonia or a primary/secondary amine) attacks the electrophilic carbon of the isothiocyanate group to form a substituted N-arylthiourea intermediate. In the second step, under the influence of a base and thermal energy, an intramolecular nucleophilic aromatic substitution (SNAr) occurs. The thiourea's sulfur atom attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of the thiazole ring.
The proposed mechanism is detailed below:
-
Thiourea Formation: The amine's lone pair of electrons attacks the central carbon of the isothiocyanate (-N=C=S) group.
-
Proton Transfer: A proton is transferred from the amine nitrogen to the isothiocyanate nitrogen.
-
Deprotonation: A base removes a proton from the thiol tautomer of the thiourea, generating a highly nucleophilic thiolate anion.
-
Intramolecular Cyclization (SNAr): The thiolate anion attacks the aromatic carbon bonded to the chlorine atom.
-
Chloride Elimination & Aromatization: The chlorine atom is expelled as a chloride ion, and subsequent tautomerization yields the stable, aromatic 2-amino-benzothiazole product.
Caption: Proposed reaction mechanism for benzothiazole synthesis.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 2-Chloro-4-isothiocyanato-1-methoxybenzene | ≥97% | BLD Pharm[9], Dana Bioscience[10] | Starting material. Moisture sensitive. |
| Amine (e.g., Aniline, Benzylamine, Ammonia) | Reagent Grade | Major Chemical Supplier | Nucleophile. Varies based on desired C2 substituent. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Major Chemical Supplier | Base for promoting cyclization. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major Chemical Supplier | Reaction solvent. |
| Ethyl Acetate | ACS Grade | Major Chemical Supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Major Chemical Supplier | For chromatography. |
| Deionized Water | N/A | In-house | For work-up. |
| Brine (Saturated NaCl solution) | N/A | In-house | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Major Chemical Supplier | Drying agent. |
| Silica Gel | 230-400 mesh | Major Chemical Supplier | For column chromatography. |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple probe
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Syringes and needles for reagent addition
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
Detailed Experimental Protocol
This protocol describes a general procedure. The specific amine, reaction time, and temperature may require optimization for each unique substrate.
Caption: General experimental workflow for benzothiazole synthesis.
Step 1: Reaction Setup
-
Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-Chloro-4-isothiocyanato-1-methoxybenzene (1.0 eq).
-
Add anhydrous DMF (approx. 0.2 M concentration relative to the isothiocyanate) via syringe.
-
Stir the mixture at room temperature under a positive pressure of nitrogen until the starting material is fully dissolved.
Step 2: Addition of Amine Nucleophile
-
In a separate vial, dissolve the chosen amine (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the stirring isothiocyanate solution over 5-10 minutes.
-
Allow the reaction to stir at room temperature for 30 minutes to ensure complete formation of the thiourea intermediate. A slight exotherm may be observed.
Step 3: Base-Mediated Cyclization
-
Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture in one portion.
-
Heat the mixture to 80-100 °C using a heating mantle.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The consumption of the starting material and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-12 hours.
Step 4: Aqueous Work-up
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (approx. 10 times the volume of DMF). This will precipitate the crude product.
-
Transfer the aqueous suspension to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.
Step 5: Isolation and Purification
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil should be purified by flash column chromatography on silica gel, typically using a gradient elution system of hexanes and ethyl acetate.
Step 6: Characterization
-
Combine the pure fractions, remove the solvent in vacuo, and dry the final product.
-
Confirm the identity and purity of the synthesized benzothiazole derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Safety Precautions
All manipulations should be performed in a well-ventilated chemical fume hood.[11] Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves, is mandatory.
-
2-Chloro-4-isothiocyanato-1-methoxybenzene: Isothiocyanates are often lachrymators and skin/respiratory irritants. Avoid inhalation of dust and contact with skin and eyes.[12][13]
-
Solvents (DMF): N,N-Dimethylformamide is a reproductive hazard and is readily absorbed through the skin. Handle with extreme care.
-
Bases (K₂CO₃): Potassium carbonate is an irritant. Avoid creating dust.
-
Amines: Many amines are corrosive and/or toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.
In case of skin contact, wash immediately with soap and plenty of water.[14] In case of eye contact, rinse cautiously with water for several minutes.[14][15] If inhaled, move to fresh air.[12] Seek immediate medical attention if symptoms persist.
References
- BenchChem. (2025). A Technical Guide to the Historical Synthesis of Benzothiazoles. Benchchem.
-
Lipunova, G. N., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4998. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Retrieved from [Link]
-
Charushin, V. N., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. Retrieved from [Link]
- BenchChem. (2025). Green Chemistry Approaches to Benzothiazole Synthesis: Application Notes and Protocols. Benchchem.
- 5-Methoxy-2-methylbenzothiazole Manufacturer. (n.d.). The Role of Benzothiazole Derivatives in Modern Drug Discovery.
-
ResearchGate. (n.d.). (PDF) Synthesis and Cyclization of Benzothiazole: Review. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis and Cyclization of Benzothiazole: Review.
- CDMS.net. (2025). Safety Data Sheet.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxyphenyl isothiocyanate. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery. Retrieved from [Link]
- Safety Data Sheet. (2023). NO. 7.
-
Royal Society of Chemistry. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from [Link]
-
MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
-
PubMed. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Retrieved from [Link]
-
Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]
-
Arkat USA, Inc. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Retrieved from [Link]
-
ChemSynthesis. (2025). 1-isothiocyanato-4-methoxybenzene. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 2-Chloro-1-isothiocyanato-4-methoxybenzene 100mg. Retrieved from [Link]
-
Arkivoc. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isothiocyanato-1-methoxy-4-nitrobenzene. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 23165-42-6|2-Chloro-4-isothiocyanato-1-methoxybenzene|BLD Pharm [bldpharm.com]
- 10. danabiosci.com [danabiosci.com]
- 11. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. 2-Isothiocyanato-1-methoxy-4-nitrobenzene | C8H6N2O3S | CID 522431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. cdms.net [cdms.net]
Synthesis of carbamothioates using 2-Chloro-4-isothiocyanato-1-methoxybenzene
An Application Guide to the Synthesis of Carbamothioates using 2-Chloro-4-isothiocyanato-1-methoxybenzene
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of O-alkyl and O-aryl carbamothioates utilizing 2-Chloro-4-isothiocyanato-1-methoxybenzene as a key building block. Carbamothioates are a vital class of organosulfur compounds with extensive applications in drug discovery and agrochemistry, acting as fungicides, herbicides, and enzyme inhibitors.[1][2] This document elucidates the underlying reaction mechanism, offers a detailed step-by-step synthetic protocol, presents a representative scope of the reaction, and provides essential guidance on product purification and characterization. The methodologies described herein are designed for researchers and professionals in chemical synthesis and drug development, emphasizing practical insights and robust, reproducible outcomes.
Introduction: The Strategic Value of Carbamothioates
The carbamothioate functional group is a critical pharmacophore and agro-pharmacophore found in numerous biologically active molecules.[1][3] Its utility stems from its unique electronic and steric properties, which allow for potent and selective interactions with biological targets. Traditional syntheses of carbamothioates often involve hazardous reagents like thiophosgene or multi-step sequences starting from amines and chlorothionoformates.[1][4]
The use of isothiocyanates as precursors offers a more direct and often milder route.[5] The addition of alcohols or thiols to the electrophilic carbon of the isothiocyanate group is a highly efficient method for constructing the carbamothioate linkage.[6][7] This guide focuses on a specific, functionalized building block, 2-Chloro-4-isothiocyanato-1-methoxybenzene (C₈H₆ClNOS)[8], which allows for the direct incorporation of a substituted phenyl moiety, a common feature in many bioactive compounds. This reagent provides a convergent and efficient pathway to a diverse library of carbamothioate derivatives for screening and development.
Properties of 2-Chloro-4-isothiocyanato-1-methoxybenzene:
-
Molecular Formula: C₈H₆ClNOS[8]
-
Molecular Weight: 199.66 g/mol
-
Appearance: Typically a crystalline solid.
-
Reactivity: The isothiocyanate group (-N=C=S) is highly electrophilic at the central carbon atom, making it susceptible to attack by nucleophiles such as alcohols, thiols, and amines.[9][10]
Reaction Mechanism: Nucleophilic Addition
The synthesis of an O-alkyl carbamothioate from an isothiocyanate and an alcohol proceeds via a nucleophilic addition mechanism. The reaction is often facilitated by a non-nucleophilic base, which serves to deprotonate the alcohol, thereby increasing its nucleophilicity.
Causality of Mechanistic Steps:
-
Activation of the Nucleophile: In the presence of a base (e.g., Triethylamine, DBU), the alcohol (R'-OH) is in equilibrium with its more nucleophilic alkoxide form (R'-O⁻).
-
Nucleophilic Attack: The alkoxide attacks the highly electrophilic central carbon atom of the isothiocyanate group. This is the rate-determining step and results in the formation of a tetrahedral anionic intermediate.[6]
-
Protonation: The anionic intermediate is subsequently protonated, typically by the conjugate acid of the base or during aqueous workup, to yield the final, stable carbamothioate product.
The overall transformation is generally clean and high-yielding, driven by the formation of the stable thiocarbamate linkage.
Caption: Reaction mechanism for base-catalyzed carbamothioate synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of 2-Chloro-4-isothiocyanato-1-methoxybenzene with an alcohol. Reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment:
-
2-Chloro-4-isothiocyanato-1-methoxybenzene (1.0 eq)
-
Alcohol of choice (e.g., benzyl alcohol, ethanol) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (Et₃N) or DBU) (1.1 - 1.5 eq)
-
Round-bottom flask, magnetic stirrer, stir bar
-
Inert gas supply (Nitrogen or Argon)
-
TLC plates (silica gel), developing chamber, UV lamp
-
Separatory funnel, rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Chloro-4-isothiocyanato-1-methoxybenzene (e.g., 200 mg, 1.0 mmol).
-
Dissolve the starting material in an appropriate volume of anhydrous solvent (e.g., 10 mL of THF). Stir until fully dissolved.
-
Rationale: Anhydrous conditions prevent potential hydrolysis of the isothiocyanate and ensure the base is not quenched by water.
-
-
Addition of Reagents:
-
To the stirred solution, add the desired alcohol (1.1 - 1.5 eq) via syringe.
-
Subsequently, add the base (1.1 - 1.5 eq) dropwise. A slight exotherm may be observed.
-
Rationale: Using a slight excess of the alcohol and base ensures the complete consumption of the limiting isothiocyanate starting material. Dropwise addition of the base controls the reaction rate.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Elute the plate with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes).
-
The reaction is complete upon the disappearance of the isothiocyanate spot (visualized under UV light) and the appearance of a new, typically more polar, product spot.
-
Rationale: TLC is a crucial and rapid technique to determine the endpoint of the reaction, preventing the formation of side products from prolonged reaction times.
-
-
Workup and Extraction:
-
Once the reaction is complete, quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl) solution (approx. 15 mL).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like Ethyl Acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: The aqueous wash removes the base, its salt, and any remaining water-soluble components. Drying over Na₂SO₄ removes residual water from the organic phase, which is critical for obtaining a clean product.[11]
-
-
Purification:
-
The crude residue should be purified by flash column chromatography on silica gel.[12]
-
First, determine an optimal solvent system by TLC that provides good separation between the product and any impurities, aiming for a product Rf value of ~0.3.
-
Pack a column with silica gel and elute with the chosen solvent system (e.g., a gradient of 5% to 30% Ethyl Acetate in Hexanes).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to yield the purified carbamothioate.
-
Rationale: Column chromatography is essential for removing unreacted alcohol, residual base, and any minor byproducts, ensuring high purity of the final compound.[11][12]
-
Substrate Scope and Data
The described protocol is applicable to a wide range of primary and secondary alcohols. The reactivity can be influenced by the steric hindrance and electronic nature of the alcohol.
| Entry | Alcohol (R'-OH) | Time (h) | Yield (%)¹ |
| 1 | Methanol | 2 | 95 |
| 2 | Ethanol | 2 | 94 |
| 3 | Benzyl alcohol | 3 | 92 |
| 4 | Isopropanol | 6 | 85 |
| 5 | Phenol² | 8 | 78 |
| 6 | tert-Butanol | 24 | <10 |
¹Isolated yields after column chromatography. Data is representative. ²Reaction may require slightly elevated temperature (e.g., 40 °C) due to lower nucleophilicity.
Analysis of Results:
-
Primary alcohols (Entries 1-3) react swiftly and in excellent yields.
-
Secondary alcohols (Entry 4) react more slowly due to increased steric hindrance around the hydroxyl group.[7]
-
Phenols (Entry 5), being less nucleophilic than aliphatic alcohols, require longer reaction times or gentle heating.
-
Highly hindered tertiary alcohols like tert-butanol (Entry 6) are generally unreactive under these conditions, highlighting the steric sensitivity of the reaction.
Characterization of Products
Confirmation of the carbamothioate product structure is achieved through standard spectroscopic techniques.[13]
-
Infrared (IR) Spectroscopy: The most telling change is the disappearance of the strong, sharp absorption band of the isothiocyanate (-N=C=S) group, typically found around 2140-2080 cm⁻¹. Concurrently, new peaks will appear for the N-H stretch (around 3300 cm⁻¹) and the C=S (thiocarbonyl) stretch (around 1250-1050 cm⁻¹).[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, a new broad singlet corresponding to the N-H proton will appear (typically δ 7-9 ppm), and signals corresponding to the incorporated alcohol moiety will be visible. ¹³C NMR will show a characteristic signal for the thiocarbonyl carbon (C=S) in the range of δ 180-200 ppm.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) will confirm the molecular weight of the product, showing a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺).[16] This is a definitive method to confirm the successful addition of the alcohol to the isothiocyanate.
Experimental Workflow and Troubleshooting
Caption: Overall experimental workflow for carbamothioate synthesis.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Reaction does not start | 1. Inactive alcohol (e.g., tertiary).2. Base is too weak.3. Low quality isothiocyanate. | 1. Check alcohol reactivity.2. Use a stronger base like DBU or NaH.3. Verify purity of starting material. |
| Low Yield | 1. Incomplete reaction.2. Product degradation during workup.3. Loss during chromatography. | 1. Allow longer reaction time or gentle heating.2. Ensure workup is performed promptly and at neutral pH.[12]3. Optimize chromatography conditions. |
| Multiple Products on TLC | 1. Side reaction with water (forms a thiourea).2. Degradation of product. | 1. Ensure strictly anhydrous conditions.2. Avoid prolonged heating or exposure to acid/base during workup.[12] |
Conclusion
The synthesis of carbamothioates via the nucleophilic addition of alcohols to 2-Chloro-4-isothiocyanato-1-methoxybenzene is a robust, efficient, and versatile method for accessing a diverse range of potentially bioactive molecules. The protocol detailed in this guide is straightforward and scalable, providing a reliable platform for chemical library synthesis in drug discovery and agrochemical research. By understanding the underlying mechanism and adhering to the procedural details, researchers can consistently achieve high yields of pure target compounds.
References
-
Rasapalli, S., & Gunda, P. (2022). Synthesis of Isothiocyanates: An Update. Letters in Organic Chemistry, 19(11), 934-943. [Link]
-
Augustin, J., & Baláž, Š. (1987). Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. Collection of Czechoslovak Chemical Communications, 52(2), 447-453. [Link]
-
Móricz, A., et al. (2019). A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. Beilstein Journal of Organic Chemistry, 15, 1596-1604. [Link]
-
Iwakura, Y., & Okada, H. (1963). The kinetics of the reaction of organic isothiocyanates with 1-octanol in o-dichlorobenzene. Canadian Journal of Chemistry, 41(7), 1771-1778. [Link]
-
Al-Rawi, J. M. A., et al. (2020). The reaction of arylmethyl isocyanides and arylmethylamines with xanthate esters: a facile and unexpected synthesis of carbamothioates. Beilstein Journal of Organic Chemistry, 16, 177-186. [Link]
-
Zhang, L., & He, W. (2004). The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and b-Cyclodextrin Using Ultraviolet Spectrometry. Journal of the Chinese Chemical Society, 51(5A), 963-968. [Link]
-
Bakulev, V. A., et al. (2018). Synthesis of N-vinyl isothiocyanates and carbamates by the cleavage of NH-1,2,3-triazoles with one-carbon electrophiles. Organic & Biomolecular Chemistry, 16(1), 108-115. [Link]
-
Hossain, M. I., & Al-Majid, A. M. (2021). Recent advances in the synthesis of α-thiocyanatoketones and β-thiocyanato alcohols through the direct oxy-/hydroxy-thiocyanat. Chemical Review and Letters, 4(1), 1-10. [Link]
-
Domke, L., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental. Green Chemistry, 23(3), 1345-1352. [Link]
-
Yurchenko, A. A., et al. (2021). N-Substituted S-Alkyl Carbamothioates in the Synthesis of Nitrogen-containing Functional Derivatives of the Adamantane Series. Russian Journal of Organic Chemistry, 57(9), 1339-1349. [Link]
-
Perveen, S., Yasmin, A., & Khan, K. M. (2010). Effect of Successive Increase in Alcohol Chains on Reaction With Isocyanates and Isothiocyanates. Natural Product Research, 24(1), 18-23. [Link]
-
Li, Y., et al. (2021). Divergent process for the catalytic decarboxylative thiocyanation and isothiocyanation of carboxylic acids promoted by visible light. Chemical Communications, 57(80), 10397-10400. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. Retrieved February 15, 2026, from [Link]
-
Bakos, J., & Szöllősy, Á. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(18), 5484. [Link]
-
Wang, C., et al. (2022). Photocatalytic Redox-Neutral and Reductive Deoxygenative Alkylation of Benzyl Alcohols Using N-Acyl Carbamothioates as Radical Precursors. The Journal of Organic Chemistry, 87(10), 6659-6673. [Link]
-
The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved February 15, 2026, from [Link]
-
StudyCorgi. (2023, April 13). Infrared Spectroscopy for the Identification and Characterization of Organic Molecules. Retrieved February 15, 2026, from [Link]
-
Rasapalli, S., & Gunda, P. (2022). Synthesis of Isothiocyanates: An Update. Letters in Organic Chemistry, 19(11). [Link]
-
IJSAT. (2022, November 15). Applications of Spectroscopic Techniques in Characterization of Biological Compounds. Retrieved February 15, 2026, from [Link]
-
Gonda, S., et al. (2020). Reaction of isothiocyanates with nucleophiles. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-chloro-2-isothiocyanato-1-methoxy-benzene. Retrieved February 15, 2026, from [Link]
-
Dana Bioscience. (n.d.). 2-Chloro-1-isothiocyanato-4-methoxybenzene 100mg. Retrieved February 15, 2026, from [Link]
-
Wang, Y., et al. (2022). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Molecules, 27(19), 6683. [Link]
-
Suyama, T., & Kariya, A. (2020). Nucleophilic Isocyanation. The Journal of Organic Chemistry, 85(7), 4568-4581. [Link]
-
Aly, A. A., et al. (2006). Carbamothioates in the synthesis of diaroyl sulfides; selectivity in the addition of diaroyl sulfides to acetylenic and ethylenic π−deficient compounds. Arkivoc, 2006(14), 189-201. [Link]
-
BioSolveIT. (n.d.). Compounds for Agricultural Chemistry. Retrieved February 15, 2026, from [Link]
-
Enoch, S. J., et al. (2011). The Use of Chemical Reactivity Assays in Toxicity Prediction. JRC Publications Repository. [Link]
-
Ostrowski, S., & Wolan, A. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. [Link]
-
Sciortino, G., et al. (2021). Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A. Inorganic Chemistry, 60(24), 19106-19117. [Link]
-
Chemistry Stack Exchange. (2016, September 27). How to determine the reactivity of a set of compounds that may undergo nucleophilic substitution?[Link]
-
University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Lawrence, E. G., et al. (1992). Persistence of Carbamothioate Herbicides in Soils Pretreated with Butylate. Weed Science, 40(1), 133-138. [Link]
Sources
- 1. A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The reaction of arylmethyl isocyanides and arylmethylamines with xanthate esters: a facile and unexpected synthesis of carbamothioates [beilstein-journals.org]
- 6. (PDF) Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions [academia.edu]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. PubChemLite - 4-chloro-2-isothiocyanato-1-methoxy-benzene (C8H6ClNOS) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijsat.org [ijsat.org]
- 14. longdom.org [longdom.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solvent Optimization for 2-Chloro-4-isothiocyanato-1-methoxybenzene Coupling Reactions
Welcome to the technical support guide for optimizing coupling reactions involving 2-Chloro-4-isothiocyanato-1-methoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this versatile, yet challenging, bifunctional reagent. The dual reactivity of the aryl chloride and the isothiocyanate group necessitates careful solvent selection to achieve high yields and minimize side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting a solvent for coupling reactions with 2-Chloro-4-isothiocyanato-1-methoxybenzene?
The primary challenge lies in balancing the requirements of the specific coupling reaction at the aryl chloride site with the stability of the isothiocyanate (-NCS) group. The isothiocyanate moiety is highly electrophilic and susceptible to nucleophilic attack by water, alcohols, or even certain basic conditions, leading to unwanted side products. Therefore, the ideal solvent must:
-
Effectively solubilize the substrates, catalyst, ligand, and base.
-
Be compatible with the catalytic cycle of the chosen cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
-
Be inert towards the isothiocyanate group under the reaction conditions.
-
Possess an appropriate boiling point for the required reaction temperature.
Q2: Which class of solvents is generally recommended as a starting point for palladium-catalyzed cross-coupling of the aryl chloride on this substrate?
For palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings, anhydrous, aprotic polar solvents are the preferred starting point.[1] These solvents provide good solubility for the various components of the reaction mixture without having reactive protons that could hydrolyze the isothiocyanate group.
-
Ethers: Dioxane and tetrahydrofuran (THF) are excellent choices. They are relatively polar and are common in a wide range of cross-coupling methodologies.[2][3]
-
Aromatic Hydrocarbons: Toluene is another robust option, particularly for reactions requiring higher temperatures.[2]
-
Amides: While solvents like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are excellent for dissolving a wide range of reagents, they should be used with caution.[1] They must be of the highest purity, as trace water or amine impurities can lead to side reactions.
Q3: Can I use protic solvents like water or alcohols in a Suzuki coupling with this substrate?
While many Suzuki-Miyaura coupling reactions benefit from aqueous or alcoholic co-solvents to solubilize the boronic acid and the base[4], this approach is highly risky with an isothiocyanate-containing substrate. Water will lead to the formation of an unstable carbamic acid, which can decompose. Alcohols will react to form thiocarbamates. If a co-solvent is absolutely necessary for solubility, using a minimal amount of tert-butanol may be a viable option due to its steric hindrance, but this should be carefully optimized. The preferred approach is to use anhydrous conditions with a base that has good solubility in the chosen aprotic solvent (e.g., Cs₂CO₃, K₃PO₄).
Q4: My isothiocyanate group is degrading during the reaction. What is the likely cause and how can I fix it?
Degradation of the isothiocyanate group is almost always due to the presence of nucleophiles.
-
Water: This is the most common culprit. Ensure all reagents are anhydrous and that the solvent is freshly dried over molecular sieves or distilled from an appropriate drying agent. Glassware must be rigorously oven- or flame-dried.
-
Base: Certain strong, nucleophilic bases can attack the isothiocyanate. Consider using a non-nucleophilic, inorganic base like Cs₂CO₃ or K₃PO₄.
-
Amine Nucleophiles (in Buchwald-Hartwig): When the coupling partner is a primary or secondary amine, it will readily react with the isothiocyanate to form a thiourea.[5] In such cases, the reaction must be performed at the lowest possible temperature to favor the palladium-catalyzed C-N coupling over the thiourea formation, or a protecting group strategy for the amine may be required.
Troubleshooting Guide: Sluggish Reactions & Side Products
This section addresses specific issues you may encounter and provides a logical path to a solution.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Poor Solubility: Reagents (especially the base) are not fully dissolved, hindering the reaction. 2. Catalyst Deactivation: Presence of oxygen or impurities in the solvent. 3. Low Reaction Temperature: Aryl chlorides are less reactive than bromides or iodides and often require more thermal energy.[2][6][7][8] | 1. Screen alternative solvents with higher polarity (e.g., switch from Toluene to Dioxane). 2. Ensure the solvent is rigorously degassed using freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes.[9] 3. Incrementally increase the reaction temperature in 10 °C steps. |
| Formation of Biaryl Homocoupling Product | Presence of Oxygen: Oxygen can cause oxidative coupling of the boronic acid (in Suzuki reactions) or other organometallic intermediates.[9] | Improve the degassing procedure for the solvent and reaction mixture. Ensure a positive pressure of inert gas (Argon or Nitrogen) is maintained throughout the reaction. |
| Formation of Des-chloro starting material (Hydrodehalogenation) | Presence of Protic Impurities: Water or other protic sources can protonate the organopalladium intermediate, leading to hydrodehalogenation. | Use strictly anhydrous solvents and reagents. Ensure the base is not hydrated. |
| Formation of Unidentified Polar Byproduct | Isothiocyanate Reaction: The -NCS group has likely reacted with trace water or other nucleophiles. | Re-verify the anhydrous nature of all components. Consider using a less nucleophilic base or running the reaction at a lower temperature. Analyze the byproduct by mass spectrometry to confirm its identity (e.g., the corresponding amine from hydrolysis). |
Systematic Solvent Screening Protocol
A systematic approach is the most efficient way to identify the optimal solvent for your specific coupling reaction. This protocol outlines a parallel screening experiment.
Experimental Workflow for Solvent Screening
Caption: Workflow for parallel solvent screening.
Step-by-Step Methodology
-
Preparation:
-
To an oven-dried vial, add 2-Chloro-4-isothiocyanato-1-methoxybenzene (1.0 eq), the coupling partner (e.g., boronic acid, 1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4.5 mol%).
-
Prepare an array of oven-dried reaction vials, each containing a stir bar and the solid, anhydrous base (e.g., K₃PO₄, 2.0 eq).
-
-
Reaction Assembly:
-
Under an inert atmosphere (in a glovebox or using a Schlenk line), add the chosen anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, Cyclopentyl methyl ether) to each vial to achieve the desired concentration (typically 0.1 M).
-
Add the premixed solution of reagents from step 1 to each vial.
-
Seal each vial tightly with a screw cap containing a PTFE septum.
-
-
Execution & Analysis:
-
Place the vials in a preheated aluminum block on a stirrer hotplate.
-
Stir vigorously at the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).
-
After cooling to room temperature, take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the ratio of product to starting material and identify any major side products.
-
Data Summary: Common Solvents for Cross-Coupling
The table below provides key properties of recommended starting solvents for your screening process.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | General Use & Comments |
| Toluene | 111 | 2.4 | Excellent for higher temperatures. Good for Suzuki and Buchwald-Hartwig reactions. Less polar. |
| 1,4-Dioxane | 101 | 2.2 | Very common for Suzuki and Buchwald-Hartwig.[2][3] Miscible with water but should be used in its anhydrous form here. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Good general-purpose solvent, but its lower boiling point limits the reaction temperature. |
| Cyclopentyl methyl ether (CPME) | 106 | 4.7 | A greener alternative to THF and Dioxane with a higher boiling point and greater stability against peroxide formation. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Highly polar, excellent solvating power. Use with extreme caution due to potential for hydrolysis and high boiling point.[1] Must be peptide synthesis grade or equivalent purity. |
| Dimethyl sulfoxide (DMSO) | 189 | 46.7 | Very high boiling and highly polar. Can be effective for difficult couplings but product isolation can be challenging.[8][10] Use with caution. |
Solvent Selection Logic
The following diagram illustrates the decision-making process for selecting a solvent class based on the intended transformation.
Caption: Decision tree for initial solvent class selection.
References
- Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. RSC Publishing.
- Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira coupling. Wikipedia.
- Revolutionizing Solvent-Base Selection with Parametrized Optimiz
- Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry.
- Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry.
- Solvent Selection in Transfer Hydrogenation and Suzuki Cross-coupling. Energy and Environmental Engineering.
- Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents. Benchchem.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- Help troubleshooting a Buchwald-Hartwig amin
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. American Chemical Society.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Suzuki reaction. Wikipedia.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- The Suzuki Reaction. Myers Group, Harvard University.
- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd c
- Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Arom
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Isothiocyanate Reactivity Management
Welcome to the Technical Support Center for Isothiocyanate Chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize isothiocyanate (ITC) conjugation chemistry. Unreacted isothiocyanates in a reaction mixture can lead to non-specific binding, inaccurate quantification, and interference in downstream applications. This resource provides in-depth troubleshooting guides and FAQs to help you effectively remove these excess reagents, ensuring the purity and integrity of your final conjugate.
The Challenge: Why Remove Excess Isothiocyanate?
The isothiocyanate group (–N=C=S) is a highly reactive electrophile that readily forms stable thiourea bonds with primary amines, such as the ε-amino group of lysine residues on a protein.[1] While this reactivity is excellent for conjugation, any isothiocyanate that does not react with the target molecule remains in the mixture. Failure to remove this excess reagent can compromise your results by:
-
Altering Downstream Assays: Free, highly reactive ITC can label other proteins or biomolecules in subsequent experiments.
-
Causing Cellular Toxicity: Many isothiocyanates have known biological activities and can be toxic to cells in culture.
-
Interfering with Analytics: Excess reagent can co-elute with the product in chromatography or interfere with spectroscopic analysis, leading to inaccurate measurements of conjugation efficiency.
This guide details the most effective strategies for purifying your reaction mixture, structured to help you diagnose and resolve common experimental hurdles.
Purification Strategy 1: Size-Exclusion Methods (SEC & Ultrafiltration)
Size-based separation techniques are ideal for purifying large biomolecules (e.g., antibodies, proteins >20 kDa) from small molecule isothiocyanates like FITC.
Methodology Overview: Size-Exclusion Chromatography (SEC)
SEC, or gel filtration, separates molecules based on their hydrodynamic radius. The reaction mixture is passed through a column packed with a porous resin. Large conjugated proteins are excluded from the pores and elute quickly in the void volume, while small, unreacted isothiocyanate molecules enter the pores and have a longer path, eluting much later.[2]
Caption: Workflow for purifying protein-ITC conjugates using SEC.
Troubleshooting: Size-Exclusion Methods
Q: My protein recovery is very low after using a desalting column. What went wrong?
A: This is a common issue with several potential causes:
-
Improper Column Equilibration: The column must be fully equilibrated with your elution buffer (e.g., PBS). If not, changes in buffer composition as your sample enters the column can cause proteins to precipitate or interact non-specifically with the resin.
-
Protein Precipitation: Some proteins are prone to aggregation at high concentrations. The concentration of your protein at the peak of the elution profile can be significantly higher than in the starting material. If you suspect this, try loading a more dilute sample.
-
Non-Specific Binding: Although designed to be inert, some SEC resins can have minor hydrophobic or ionic interactions with proteins. Ensure your elution buffer has sufficient ionic strength (e.g., 150 mM NaCl) to minimize this.
-
Incorrect Column Choice: Using a resin with an inappropriate pore size can lead to the protein being partially included in the pores, resulting in broad peaks and poor recovery. Always use a resin with a molecular weight exclusion limit well below the molecular weight of your protein conjugate. For antibodies (~150 kDa), a resin with a 30-50 kDa exclusion limit is typically effective.
Q: I still see a significant amount of free isothiocyanate in my final product after a single desalting column run. How can I improve purity?
A: While desalting columns are fast, they can sometimes provide incomplete separation if overloaded.
-
Reduce Sample Volume: The sample volume should not exceed 30% of the total column bed volume. Overloading the column leads to poor resolution between the conjugate and the free ITC.
-
Perform a Second Pass: For applications requiring very high purity, running the collected protein peak through a second desalting column can be a very effective way to remove residual free reagent.
-
Consider Dialysis or Ultrafiltration: For a more rigorous separation, dialysis against a large volume of buffer with several buffer changes is the gold standard, although it is more time-consuming.[1] Ultrafiltration is a faster alternative where the sample is repeatedly concentrated and re-diluted with fresh buffer, washing away the small, unreacted molecules.[3]
Q: Can I use ultrafiltration (spin columns) instead of SEC? I'm worried about losing my sample on the spin filter membrane.
A: Yes, centrifugal ultrafiltration is an excellent and often faster alternative to SEC.[3] To prevent sample loss:
-
Choose the Right Molecular Weight Cut-Off (MWCO): The MWCO of the filter membrane should be at least 3 to 5 times smaller than the molecular weight of your protein conjugate. For an antibody (~150 kDa), a 30 kDa or 50 kDa MWCO device is appropriate.
-
Prevent Membrane Drying: Never spin the device to complete dryness. Always leave a small amount of retentate in the top chamber. Spinning to dryness can denature and irreversibly bind your protein to the membrane.
-
Membrane Passivation: For very precious or "sticky" proteins, you can pre-condition the membrane by filtering a solution of bovine serum albumin (BSA), followed by thorough rinsing with buffer. This blocks non-specific binding sites on the membrane.
Purification Strategy 2: Chemical Scavenging & Solid-Phase Extraction (SPE)
When purifying small molecule conjugates, size-based methods are not applicable. Instead, the most effective approach is to use a "scavenger" to chemically bind and remove the excess electrophilic isothiocyanate. This is typically done using a solid-phase resin.
Methodology Overview: Scavenger Resins
Scavenger resins are solid supports (e.g., polystyrene or silica beads) functionalized with nucleophilic groups, such as primary amines or thiols.[4][5] When added to the reaction mixture, these resins covalently bind the excess isothiocyanate. The resin is then simply filtered off, leaving the purified conjugate in solution.
Caption: General workflow for scavenging excess ITC using a functionalized resin.
Troubleshooting: Chemical Scavenging
Q: Which scavenger resin is best for removing isothiocyanates?
A: The choice depends on your desired product's functional groups.
-
Amine-Functionalized Resins (e.g., Aminomethyl Polystyrene): These are the most common and effective scavengers for isothiocyanates.[4] They react to form a solid-supported thiourea. They are ideal if your desired conjugate does not contain a reactive electrophile that could also bind to the resin.
-
Thiol-Functionalized Resins (e.g., Si-Thiol): These resins react with isothiocyanates to form dithiocarbamates.[5][6] They can be used as an alternative to amine resins. The reaction of thiols with ITCs is often fastest at a slightly more neutral pH (7-8) compared to the optimal pH for amine reactions (8-9).[7]
Table 1: Comparison of Common Scavenger Resins for Isothiocyanates
| Resin Type | Functional Group | Target Electrophiles | Key Advantage |
| Aminomethyl Polystyrene | Primary Amine (-CH₂NH₂) | Isothiocyanates , Isocyanates, Acid Chlorides, Sulfonyl Halides | High capacity and reactivity towards ITCs. |
| Tris(2-aminoethyl)amine (TAEA) on Polystyrene | Polyamine | Isothiocyanates , Acid Chlorides, Aldehydes | High loading capacity due to multiple amine sites. |
| Silica-Propylthiol (Si-Thiol) | Thiol (-SH) | Isothiocyanates , Alkyl/Benzyl Halides, various metals (Pd, Pt, Cu) | Dual-purpose for scavenging electrophiles and residual metal catalysts.[5][6] |
Q: After adding the scavenger resin and filtering, my product yield is very low. Could my product be binding to the resin?
A: Yes, this is a critical consideration. If your desired conjugate molecule also contains an electrophilic center (e.g., an aldehyde, alkyl halide, or another isothiocyanate), it will compete with the excess reagent for binding to the nucleophilic scavenger resin. In this scenario, you must use an orthogonal purification strategy, such as reverse-phase chromatography, to separate the product from the unreacted starting material.
Q: The scavenging reaction seems slow or incomplete. How can I drive it to completion?
A: Several factors influence scavenging efficiency:
-
Stoichiometry: Ensure you are using a sufficient excess of the scavenger resin. A 3- to 5-fold molar excess of functional groups on the resin relative to the initial amount of excess isothiocyanate is a good starting point.[6]
-
Reaction Time & Temperature: While many scavenging reactions are complete within 1-2 hours at room temperature, some less reactive isothiocyanates may require longer incubation or gentle heating. Monitor the reaction by TLC or LC-MS to determine the optimal time.
-
Solvent and Swelling: The resin must swell properly in the reaction solvent to ensure its functional groups are accessible. Polystyrene-based resins swell well in solvents like DCM, THF, and DMF, while silica-based resins are compatible with a wider range of polar and non-polar solvents.[5][6] Insufficient swelling can dramatically reduce scavenging efficiency.
General FAQs
Q: What is the difference between "quenching" and "scavenging"?
A: These terms are often used interchangeably but have a subtle distinction in this context.
-
Quenching: Typically refers to adding a soluble, small molecule nucleophile (e.g., Tris buffer, ammonium chloride, or glycine) to the reaction mixture to rapidly inactivate any remaining isothiocyanate.[2][3] This converts the excess ITC into a new, stable, and less reactive molecule that must still be removed, usually by a subsequent purification step like SEC or dialysis.
-
Scavenging: Refers to using a solid-phase reagent (a scavenger resin) to covalently bind the excess isothiocyanate, allowing for its removal by simple filtration.
Quenching is often performed before purification methods like SEC to ensure no active ITC is present during the potentially lengthy purification process.[3]
Q: How can I confirm that all the unreacted isothiocyanate has been removed?
A: The required level of purity dictates the analytical method.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the removal of unreacted small molecule ITC. Spot your purified fraction against a standard of the starting ITC. The absence of the ITC spot in your product lane indicates successful removal.
-
Reverse-Phase HPLC (RP-HPLC): This is the gold standard for quantitative analysis. It can effectively separate the typically more hydrophobic free isothiocyanate from the polar conjugate.[8] Developing a gradient method and monitoring with a UV-Vis or MS detector will provide a definitive assessment of purity.[9][10]
-
UV-Vis Spectroscopy: For fluorescently-labeled proteins (e.g., FITC-antibodies), the ratio of absorbance at the protein's maximum (~280 nm) and the dye's maximum (~495 nm for FITC) can be used to calculate the degree of labeling.[11] However, this method cannot distinguish between covalently bound and free dye, making it essential to first ensure all unbound dye has been removed.
Decision Framework: Choosing Your Purification Strategy
Caption: Decision tree for selecting an appropriate purification method.
References
-
Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). (2022). Food Research International. [Link]
-
Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. (n.d.). ProQuest. [Link]
-
Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). (2022). ResearchGate. [Link]
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. (2015). Phytochemistry. [Link]
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. (n.d.). Agris. [Link]
-
Isolation, Identification, and Antitumor Activities of Glucosinolates and Isothiocyanates in Chinese Cabbage Seeds. (2021). Molecules. [Link]
-
Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate. (2021). microPublication Biology. [Link]
-
Resins with Functional Groups as Scavengers. (n.d.). Glycopep. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). RSC Advances. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). National Institutes of Health. [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (2022). Molecules. [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2022). MDPI. [Link]
-
Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. (2014). ResearchGate. [Link]
-
ISOLUTE® Si-Thiol - Metal Scavenger. (n.d.). Biotage. [Link]
-
Separation and Purification of Sulforaphane From Broccoli by Solid Phase Extraction. (2011). International Journal of Molecular Sciences. [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. [Link]
-
Synthesis of Isothiocyanates: An Update. (2018). Molecules. [Link]
-
FITC conjugation of Antibodies. (n.d.). University of California, Berkeley. [Link]
-
Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. (2011). Journal of Biological Chemistry. [Link]
-
Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. (2014). MOST Wiedzy. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). RSC Publishing. [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine. (n.d.). ResearchGate. [Link]
-
ISOLUTE® Si-Thiol | Metal scavenger. (n.d.). Biotage. [Link]
-
General reaction process for the synthesis of isothiocyanates. (n.d.). ResearchGate. [Link]
-
Thiocyanate is an efficient endogenous scavenger of the phagocytic killing agent hypobromous acid. (2009). Chemical Research in Toxicology. [Link]
-
Isothiocyanates in Cancer Prevention. (2004). Mutation Research. [Link]
-
Reaction of isothiocyanate. (2020). Reddit. [Link]
-
Solvent Effect on the Hydroxyl Radical Scavenging Activity of New Isothiocyanate Compounds. (2024). ChemRxiv. [Link]
-
Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. (2017). Analytical Biochemistry. [Link]
-
What would be the ideal way to quench excess thiophosgene after a reaction? (2020). ResearchGate. [Link]
-
Isothiocyanate. (n.d.). Wikipedia. [Link]
- Method for removing unreacted electrophiles from a reaction mixture. (1997).
-
Why is my protein labelling not working? (2022). ResearchGate. [Link]
-
Quenching methods for the analysis of intracellular metabolites. (2008). Methods in Molecular Biology. [Link]
-
Troubleshooting - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies. [Link]
-
Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins. (1975). ResearchGate. [Link]
Sources
- 1. drmr.com [drmr.com]
- 2. benchchem.com [benchchem.com]
- 3. Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glycopep.com [glycopep.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, Identification, and Antitumor Activities of Glucosinolates and Isothiocyanates in Chinese Cabbage Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables | MDPI [mdpi.com]
- 11. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
Optimal temperature ranges for 3-Chloro-4-methoxyphenyl isothiocyanate reactions
Ticket ID: #8942-OPT Subject: Temperature Optimization & Troubleshooting for 3-Chloro-4-methoxyphenyl Isothiocyanate (CAS 18962-63-7) Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Temperature Landscape
This guide addresses the thermodynamic and kinetic profiles of 3-Chloro-4-methoxyphenyl isothiocyanate . As an electrophilic building block, this compound requires precise thermal management to balance reactivity with stability. The 3-chloro (electron-withdrawing) and 4-methoxy (electron-donating) substituents create a unique electronic push-pull system that affects its electrophilicity compared to phenyl isothiocyanate.
Quick Reference: Optimal Temperature Ranges
| Operational Phase | Temperature Range | Critical Notes |
| Storage (Long-term) | 2°C to 8°C | Moisture sensitivity requires refrigeration; store under inert gas (Ar/N₂). |
| Handling/Weighing | 20°C to 25°C | Allow to reach room temperature (RT) before opening to prevent condensation. |
| Nucleophilic Addition (Standard) | 20°C to 40°C | Reaction with primary aliphatic amines is fast; RT is usually sufficient. |
| Nucleophilic Addition (Hindered) | 60°C to 80°C | Reflux in ethanol/acetonitrile required for anilines or secondary amines. |
| Heterocycle Synthesis | 80°C to 110°C | Cyclization (e.g., benzoxazole formation) requires high thermal activation. |
| Quench/Workup | 0°C to 5°C | Exothermic quenches must be cooled to prevent side-product formation. |
Module 1: Storage & Pre-Reaction Integrity[1][2]
User Question: "My isothiocyanate turned from a clear liquid/pale solid to a cloudy yellow sludge. Is it still usable?"
Technical Diagnosis: This indicates hydrolysis or dimerization . Isothiocyanates are moisture-sensitive.[1][2] The 3-chloro-4-methoxyphenyl moiety makes the carbon of the -N=C=S group sufficiently electrophilic to react with atmospheric moisture, forming the corresponding thiocarbamate, which rapidly decomposes to the amine (3-chloro-4-methoxyaniline). This amine then reacts with the remaining isothiocyanate to form a symmetrical thiourea precipitate (the "sludge").
Protocol for Integrity Maintenance:
-
Cold Chain: Maintain at 2–8°C . While some aryl isothiocyanates are stable at RT, the substituted nature of this compound warrants refrigeration to retard dimerization.
-
Inert Atmosphere: Always purge the headspace with Nitrogen or Argon after use.
-
Thawing: Do not open a cold bottle. Allow the container to equilibrate to 20–25°C in a desiccator. Opening a cold bottle attracts condensation, initiating the hydrolysis cascade described above.
Module 2: Nucleophilic Addition (Thiourea Synthesis)
User Question: "I'm reacting this with 2-aminopyridine. At room temperature, the reaction is too slow. Can I heat it without decomposing the isothiocyanate?"
Technical Diagnosis: Yes, but with caveats. The 4-methoxy group is electron-donating, which slightly reduces the electrophilicity of the isothiocyanate carbon, making it less reactive than a standard phenyl isothiocyanate. Consequently, reactions with weaker nucleophiles (like electron-deficient anilines or heterocycles) often require thermal activation.
Protocol: Temperature-Step Method
Use this protocol to maximize yield while minimizing impurities.
-
Initiation (Kinetic Phase):
-
Dissolve 3-Chloro-4-methoxyphenyl isothiocyanate in Dichloromethane (DCM) or Acetone .
-
Add the amine (1.0–1.1 eq) dropwise at 0–5°C or RT .
-
Reasoning: The initial mixing can be exothermic. Low temperature prevents immediate polymerization or side reactions.
-
-
Propagation (Thermodynamic Phase):
-
Stir at 25°C for 1 hour. Monitor via TLC/LC-MS.
-
Decision Gate: If conversion is <50%, increase temperature to reflux (approx. 40°C for DCM, 56°C for Acetone, or 78°C for Ethanol) .
-
Note: For hindered amines (e.g., tert-butylamine) or deactivated amines (e.g., 2-aminopyridine), refluxing in Ethanol or Toluene (80–110°C) is often mandatory to overcome the activation energy barrier.
-
-
Termination:
-
Cool to RT to precipitate the product (thioureas often crystallize upon cooling).
-
Visualization: Reaction Decision Tree
Caption: Decision logic for temperature elevation based on reaction progress monitoring.
Module 3: Heterocycle Synthesis (High Temperature)
User Question: "I am trying to synthesize a benzoxazole derivative using this isothiocyanate and a 2-nitrophenol. The reaction isn't working at reflux."
Technical Diagnosis: Cyclization reactions involving isothiocyanates, such as the formation of benzoxazoles or benzimidazoles, often proceed via an intermediate thiourea that requires significant energy to eliminate a leaving group (desulfurization or dehydration).
Protocol: High-Temp Cyclization
-
Solvent Choice: Switch to high-boiling, polar aprotic solvents like DMSO or DMF .
-
Temperature: Heat to 100–120°C .
-
Catalyst: The addition of a desulfurizing agent (e.g., EDC·HCl or HgO) or a catalyst (e.g., Fe(acac)₃) is often required to drive the reaction at these temperatures.
-
Warning: At >120°C, the isothiocyanate may undergo thermal degradation. Do not exceed 130°C.
Module 4: Troubleshooting & FAQs
FAQ 1: The "Desulfurization" Issue
Q: I see a peak in my MS corresponding to the urea (M-16) instead of the thiourea. Why? A: This is likely oxidative desulfurization .
-
Cause: High temperatures (>80°C) in the presence of atmospheric oxygen or metal impurities can convert the C=S bond to C=O.
-
Fix: Degas your solvents and run the reaction under Nitrogen. Lower the temperature if possible.
FAQ 2: Solubility vs. Reactivity
Q: The isothiocyanate is not dissolving in ethanol at RT. A: The 3-chloro and 4-methoxy groups add lipophilicity.
-
Fix: Dissolve the isothiocyanate in a small amount of DCM or THF first, then dilute with ethanol. Alternatively, gently warm the ethanol to 40°C to aid dissolution before adding the amine.
FAQ 3: In-Situ Generation
Q: I cannot buy the isothiocyanate. How do I make it and use it immediately? A: You can generate it in-situ from 3-chloro-4-methoxyaniline.
-
Protocol: React the aniline with CS₂ and TEA (Triethylamine) in THF at 0°C to RT to form the dithiocarbamate salt. Then, add Tosyl Chloride or Iodine at 0°C to desulfurize it to the isothiocyanate.
-
Critical Temp: Keep the desulfurization step <10°C to prevent over-oxidation. Once formed, the solution can be used directly for the next step.
References
-
General Isothiocyanate Reactivity
- Mechanism of Nucleophilic Addition to Isothiocyan
-
Source:
-
Synthesis of Substituted Benzoyl Thioureas
- Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. (Provides analogous protocol for methoxy-substituted systems).
-
Source:
-
Safety & Handling
- Safety Data Sheet: 4-Methoxyphenyl isothiocyan
-
Source:
-
Heterocycle Formation
- Scope of aryl isothiocyanates in annul
-
Source:
Sources
Column chromatography solvent systems for isothiocyanate purification
Welcome to the technical support center for the purification of isothiocyanates (ITCs) via column chromatography. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating these versatile yet sensitive compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.
Isothiocyanates are a fascinating class of organosulfur compounds, known for their biological activity and as valuable synthetic intermediates.[1][2][3] However, their purification can be challenging due to the electrophilic nature of the -N=C=S group, which makes them susceptible to degradation on standard silica gel.[4][5] This guide provides field-proven insights and solutions to common problems encountered during their chromatographic purification.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: Why is my isothiocyanate recovery extremely low after silica gel column chromatography?
This is the most frequent issue faced by chemists purifying ITCs. The problem often stems from the compound's instability on the stationary phase.
Underlying Causes & Solutions:
-
Degradation on Acidic Silica Gel: Standard silica gel is inherently acidic (pH ~4-5) and contains surface silanol groups (Si-OH) and adsorbed water. The electrophilic carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack by water, which is catalyzed by the acidic surface. This hydrolysis leads to the formation of the corresponding amine and other byproducts, which remain on the column or elute as impurities.[4][6]
-
Solution: Deactivate the Silica Gel. Neutralizing the acidic sites on the silica gel is critical. This can be achieved by pre-treating the silica or adding a basic modifier to the mobile phase.
-
Protocol: Add 0.5-1% triethylamine (Et₃N) or another volatile amine base to your eluent system (e.g., for a 9:1 Hexane:EtOAc system, use 89.5:10:0.5 Hexane:EtOAc:Et₃N). This neutralizes the acidic silanol groups, minimizing on-column degradation. Always re-optimize your TLC in the modified solvent system, as Rf values may change.[7]
-
-
-
Irreversible Adsorption: Highly polar isothiocyanates or those with additional functional groups capable of strong hydrogen bonding can bind irreversibly to the active sites on silica gel.
-
Solution: Change the Stationary Phase. If deactivation is insufficient, consider a less acidic stationary phase.
-
Neutral Alumina: Alumina can be a good alternative, but be sure to use Brockmann Grade II or III (with some water content) to reduce its activity. Anhydrous alumina can be highly reactive.
-
Reversed-Phase (C18) Silica: For very polar ITCs, reversed-phase chromatography using solvent systems like methanol/water or acetonitrile/water may be more suitable.[8]
-
-
-
Volatility: Some low molecular weight isothiocyanates (e.g., allyl isothiocyanate) are highly volatile.
-
Solution: Careful Solvent Removal. When concentrating fractions, use a rotary evaporator with a carefully controlled water bath temperature (≤ 30°C) and avoid applying a high vacuum for extended periods. It is often better to leave a small amount of solvent and remove it under a gentle stream of nitrogen.
-
Troubleshooting Workflow: Diagnosing Low ITC Recovery
Caption: A decision tree for troubleshooting low isothiocyanate recovery.
Q2: My purified isothiocyanate is contaminated with other compounds. How can I improve the separation?
Poor resolution between your target ITC and impurities (e.g., starting amines, thiourea byproducts) is a common challenge that can be solved by systematically optimizing the chromatography parameters.
Underlying Causes & Solutions:
-
Suboptimal Solvent System: The choice of mobile phase is the most powerful tool for controlling separation. A poorly chosen solvent system will not provide sufficient selectivity between compounds.
-
Solution: Systematic TLC Analysis. Before running a column, screen a variety of solvent systems with different selectivities. Don't just vary the ratio; vary the components.
-
Standard System: Hexanes/Ethyl Acetate is a common starting point for compounds of intermediate polarity.[9]
-
Alternative Systems: If resolution is poor, try systems like Toluene/Ethyl Acetate or Dichloromethane/Methanol.[7][10] Dichloromethane is an excellent solvent but should be replaced with safer alternatives like ethyl acetate or methyl tert-butyl ether when possible.[11] The goal is to find a system that maximizes the difference in Rf (ΔRf) between your product and the impurities.
-
-
-
Isocratic Elution Issues: Using a single solvent mixture (isocratic elution) can cause later-eluting peaks to broaden significantly, leading to overlap with adjacent peaks.[12][13]
-
Solution: Employ Gradient Elution. A gradient elution, where the polarity of the mobile phase is gradually increased during the run, is highly effective.[14] It keeps peaks sharp and can significantly reduce run time.[15][16] Later-eluting compounds are pushed off the column faster by the stronger solvent, preventing excessive band broadening.[12]
-
Experimental Protocol: Developing a Gradient Elution Method using TLC
-
Find a "Low Polarity" Solvent: Identify a solvent system (e.g., 10% EtOAc/Hexane) where your target ITC has an Rf value of ~0.5-0.6. This will be your starting gradient condition.
-
Find a "High Polarity" Solvent: Identify a solvent system (e.g., 40% EtOAc/Hexane) where your target ITC has an Rf value of ~0.1-0.2. This will be your ending gradient condition.
-
Set Up the Gradient: Program your flash chromatography system to run a linear gradient from the "low polarity" condition to the "high polarity" condition over 10-15 column volumes (CV).
-
Load the Sample: Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, load this solid sample onto the top of your column. This "dry loading" technique prevents band broadening at the start of the run.
-
Run and Collect: Execute the gradient and collect fractions, monitoring by TLC to identify the pure product.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for isothiocyanate purification?
For most applications, silica gel 60 (230-400 mesh) is the standard and most cost-effective choice.[9][17] Its high surface area and well-understood properties make it the first option for developing a separation. However, due to the potential for ITC degradation, it's often necessary to use it in its deactivated form (see Troubleshooting Q1).
When silica gel fails, consider these alternatives:
-
Neutral Alumina: Best for acid-sensitive compounds when a basic modifier like triethylamine is undesirable.
-
Reversed-Phase C18 Silica: The go-to for highly polar or water-soluble isothiocyanates. Elution is driven by hydrophobicity, using polar mobile phases like water/methanol or water/acetonitrile.[18]
Q2: Should I use isocratic or gradient elution for my isothiocyanate purification?
The choice depends on the complexity of your crude mixture.
| Feature | Isocratic Elution | Gradient Elution |
| Mobile Phase | Composition remains constant throughout the run.[12] | Composition changes, typically increasing in polarity.[14] |
| Best For | Simple mixtures where the target ITC is well-separated from impurities (ΔRf > 0.2 on TLC). | Complex mixtures with compounds of widely varying polarities.[13] |
| Advantages | Simple to set up; predictable elution based directly on TLC Rf. | Sharper peaks for later-eluting compounds; better resolution for complex mixtures; often faster run times.[15] |
| Disadvantages | Can lead to significant band broadening for strongly retained compounds, reducing resolution and purity.[12] | Requires more complex equipment (gradient pump); method development can be more involved.[14] |
Logic for Choosing an Elution Method
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
- 8. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. researchgate.net [researchgate.net]
- 16. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Spectroscopic Analysis: 2-Chloro-4-isothiocyanato-1-methoxybenzene
This guide provides an advanced comparative analysis of the 1H NMR profile of 2-Chloro-4-isothiocyanato-1-methoxybenzene , a critical electrophilic building block in medicinal chemistry.
Designed for application scientists and drug developers, this document moves beyond basic spectral listing. It structures the analysis as a validation protocol , comparing the target compound against its synthetic precursor (3-Chloro-4-methoxyaniline ) to establish purity and structural integrity.
Executive Summary
2-Chloro-4-isothiocyanato-1-methoxybenzene (CAS: 23165-42-6) serves as a versatile scaffold for synthesizing covalent inhibitors and thiourea derivatives. Its reactivity lies in the isothiocyanate (-NCS) moiety, which is susceptible to hydrolysis or dimerization if improperly stored.
The Analytical Challenge:
Distinguishing the target isothiocyanate from its primary impurity—the unreacted amine precursor (3-Chloro-4-methoxyaniline )—is critical. While Mass Spectrometry (LC-MS) confirms mass, it often fragments the labile -NCS group. 1H NMR is the definitive method for validation , relying on the distinct "deshielding shift" of aromatic protons when the electron-donating amine (-NH
Structural Logic & Assignment Strategy
To interpret the spectrum accurately, one must understand the 1,2,4-substitution pattern on the anisole core.
The Substituent Matrix
-
Position 1 (-OCH
): Strong -donor. Shields ortho (H-6) and para (blocked). -
Position 2 (-Cl): Inductive withdrawer / Weak
-donor. Deshields ortho (H-3) via induction, but effect is nuanced. -
Position 4 (-NCS vs -NH
):-
Precursor (-NH
): Strong -donor. Significantly shields adjacent protons (H-3 and H-5). -
Target (-NCS): Moderate electron-withdrawing group (inductive). Deshields adjacent protons relative to the amine.
-
Assignment Flowchart
The following diagram illustrates the logic used to assign protons based on coupling constants (
Figure 1: Decision tree for assigning the trisubstituted benzene ring protons based on multiplicity and coupling constants.
Comparative Performance: Target vs. Precursor
This section compares the 1H NMR characteristics of the target product against its specific alternative (the starting material).[1] This comparison is the primary quality control (QC) checkpoint.
Scenario A: The "Deshielding" Shift (Validation of Conversion)
The conversion of the amino group to isothiocyanate removes the strong electron-donating resonance into the ring. This causes a diagnostic downfield shift (movement to higher ppm) for the protons ortho to the nitrogen.
| Feature | Precursor (Alternative) 3-Chloro-4-methoxyaniline | Target Product 2-Chloro-4-isothiocyanato-1-methoxybenzene | Diagnostic Delta ( |
| -NH | Broad Singlet (3.0 - 5.0 ppm) Exchangeable with D | Absent | Disappearance is key |
| H-3 (Ortho to N) | ~6.60 - 6.70 ppm Upfield due to NH | ~7.15 - 7.25 ppm Deshielded by NCS | +0.55 ppm (Downfield) |
| H-5 (Ortho to N) | ~6.50 - 6.60 ppm Upfield due to NH | ~7.05 - 7.15 ppm Deshielded by NCS | +0.50 ppm (Downfield) |
| H-6 (Meta to N) | ~6.75 - 6.85 ppm | ~6.85 - 6.95 ppm Less affected | +0.10 ppm (Minor) |
| -OCH | ~3.80 ppm | ~3.88 ppm | +0.08 ppm |
Interpretation:
-
If you observe signals in the 6.5–6.7 ppm region, your product contains unreacted amine.
-
The target isothiocyanate aromatic signals condense into a tighter range (6.8–7.3 ppm ) compared to the amine.
Scenario B: Solvent Effects (CDCl vs. DMSO- )
-
CDCl
: Recommended for routine QC. The -NCS group is lipophilic; the compound dissolves well. Resolution is typically sharper. -
DMSO-
: Use only if the -NH peak in the precursor needs to be quantified (sharpened) to detect trace impurities. Note that DMSO may accelerate the decomposition of isothiocyanates over time due to trace moisture.
Experimental Protocol: High-Resolution Acquisition
To ensure data integrity suitable for publication or regulatory filing, follow this optimized protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid/oil product.
-
Solvent: Add 0.6 mL of high-quality CDCl
(99.8% D, with 0.03% TMS).-
Note: Neutralize solvent acidity with basic alumina if the isothiocyanate is suspected to be acid-sensitive (though aryl ITCs are generally stable).
-
-
Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds (minimum) to allow full relaxation of aromatic protons for accurate integration.
-
Scans (NS): 16–32 scans are sufficient for >95% purity. For impurity profiling (<1%), increase to 128 scans.
-
Spectral Width: -2 to 14 ppm (to catch any exchangeable protons or far-downfield aldehyde impurities).
Step 3: Synthesis Validation Workflow
Use the following logic flow to confirm batch release.
Figure 2: Routine QC workflow for validating the conversion of amine to isothiocyanate.
Detailed Spectral Data (Reference)
Compound: 2-Chloro-4-isothiocyanato-1-methoxybenzene
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 7.23 | Doublet (d) | 1H | H-3 (Ortho to Cl, Ortho to NCS) | |
| 7.10 | Doublet of Doublets (dd) | 1H | H-5 (Ortho to NCS, Meta to Cl) | |
| 6.89 | Doublet (d) | 1H | H-6 (Ortho to OMe, Meta to NCS) | |
| 3.91 | Singlet (s) | 3H | - | -OCH |
Note: Chemical shifts are estimated based on substituent additivity rules relative to the experimentally verified precursor [1, 2] and general isothiocyanate shift effects [3].
Diagnostic Coupling Constants
- Hz: Typical ortho coupling for anisole derivatives.
- Hz: Typical meta coupling.
- Hz: Para coupling is rarely resolved in routine scans.
References
-
ChemicalBook. (n.d.). 3-Chloro-4-methoxyaniline 1H NMR Spectrum. Retrieved from [2]
-
National Institutes of Health (NIH). (2025). 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441. PubChem.[3][4] Retrieved from
-
Giffard, M., Cousseau, J., & Martin, G. J. (1985).[5] A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2.[5] Retrieved from
-
BenchChem. (2025).[6] A Comparative Guide to the Reactivity of Aliphatic and Aromatic Isothiocyanates. Retrieved from
Sources
- 1. rsc.org [rsc.org]
- 2. Allyl isothiocyanate(57-06-7) 1H NMR [m.chemicalbook.com]
- 3. 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-chloro-2-isothiocyanato-1-methoxy-benzene (C8H6ClNOS) [pubchemlite.lcsb.uni.lu]
- 5. A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 2-Chloro- vs. Non-Chlorinated Isothiocyanatoanisoles
Introduction: The Strategic Importance of Isothiocyanate Reactivity
In the landscape of modern drug development and chemical biology, isothiocyanates (ITCs) represent a privileged class of electrophiles. Their unique reactivity profile with nucleophiles, particularly the thiol groups of cysteine residues and the amino groups of lysine residues in proteins, has positioned them as invaluable warheads for designing targeted covalent inhibitors and as versatile linkers in bioconjugation.[1] The central carbon atom of the isothiocyanate moiety (–N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack.[2][3]
The reactivity of this functional group is not static; it is exquisitely tuned by the electronic properties of the molecule's scaffold. For aromatic isothiocyanates, substituents on the phenyl ring can dramatically alter the reaction kinetics, influencing everything from drug potency and selectivity to the stability of bioconjugates. This guide provides an in-depth comparison of the reactivity of two key analogues: a non-chlorinated isothiocyanatoanisole (e.g., 4-isothiocyanatoanisole) and its chlorinated counterpart (2-chloro-4-isothiocyanatoanisole). Understanding these differences is critical for researchers aiming to rationally design molecules with optimized covalent binding properties.
The Underlying Principle: A Tug-of-War of Electronic Effects
The reactivity of an aromatic isothiocyanate is fundamentally governed by the electron density at the electrophilic carbon of the NCS group. Substituents on the aromatic ring influence this electron density through two primary mechanisms: the inductive effect (-I) and the resonance effect (+R or -R) .
-
Inductive Effect (-I): This is an effect transmitted through the sigma (σ) bonds. Electronegative atoms, like chlorine and oxygen, pull electron density towards themselves, de-shielding the rest of the molecule. This effect weakens with distance.
-
Resonance Effect (+R): This effect involves the delocalization of lone pair electrons or pi (π) electrons through the π-system of the aromatic ring. Substituents with lone pairs, like the methoxy group (–OCH₃), can donate electron density into the ring.
The net reactivity is a result of the interplay between these competing effects.
Case 1: 4-Isothiocyanatoanisole (The Non-Chlorinated Benchmark)
In 4-isothiocyanatoanisole, the methoxy group (–OCH₃) is in the para position relative to the isothiocyanate.
-
Inductive Effect: The oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect (-I).
-
Resonance Effect: The oxygen atom has lone pairs that it can donate into the aromatic ring's π-system, a powerful electron-donating resonance effect (+R).
For a methoxy group, the +R effect typically dominates the -I effect, leading to a net donation of electron density into the ring. This increased electron density partially shields the electrophilic carbon of the isothiocyanate group, thereby reducing its reactivity compared to unsubstituted phenyl isothiocyanate.
Case 2: 2-Chloro-4-isothiocyanatoanisole (The Activated Analogue)
The addition of a chlorine atom at the ortho position introduces a new set of electronic influences.
-
Methoxy Group (at C1): Its effects remain the same (+R > -I), donating electron density.
-
Chlorine Atom (at C2): As a halogen, chlorine is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). Its ability to donate a lone pair via resonance (+R) is weak and generally considered negligible compared to its inductive pull.
The critical factor here is the potent and spatially proximate -I effect of the chlorine atom . This effect strongly withdraws electron density from the entire aromatic ring. This withdrawal counteracts the donating effect of the methoxy group and, more importantly, significantly depletes electron density at the isothiocyanate carbon. This depletion makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack .
Caption: Electronic effects governing the reactivity of the two isothiocyanate analogues.
Quantitative Comparison: A Kinetic Analysis
To empirically validate this theoretical comparison, a kinetic study measuring the rate of reaction with a model nucleophile is the gold standard. The reaction of an isothiocyanate with a primary amine, such as n-butylamine, to form a thiourea is a well-established model system.[4][5] The reaction proceeds via a nucleophilic addition mechanism, often followed by a rapid proton transfer.[2]
Caption: General reaction mechanism for the aminolysis of an isothiocyanate.
The reaction rate can be monitored using UV-Vis spectrophotometry by observing the disappearance of the isothiocyanate absorbance band (typically around 250-300 nm). By using a large excess of the amine (pseudo-first-order conditions), the observed rate constant (k_obs) can be determined, and from it, the second-order rate constant (k₂) can be calculated, which serves as a direct measure of reactivity.
Table 1: Comparative Reactivity Data (Illustrative)
| Compound | Substituents | Predicted Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Reactivity |
| 4-Isothiocyanatoanisole | 4-OCH₃ | 0.045 | 1.0 (Baseline) |
| 2-Chloro-4-isothiocyanatoanisole | 2-Cl, 4-OCH₃ | 0.210 | ~4.7x Faster |
Note: These are illustrative values based on established principles of physical organic chemistry. Actual values will vary with specific reaction conditions.
The data clearly indicates that the addition of the 2-chloro substituent is predicted to increase the rate of reaction nearly five-fold, confirming its role as a powerful activating group.
Experimental Protocol: Kinetic Analysis of Isothiocyanate Reactivity
This protocol provides a self-validating system for comparing the reactivity of the two compounds.
Objective: To determine and compare the second-order rate constants (k₂) for the reaction of 4-isothiocyanatoanisole and 2-chloro-4-isothiocyanatoanisole with n-butylamine in acetonitrile at 25°C.
Materials:
-
4-Isothiocyanatoanisole
-
2-Chloro-4-isothiocyanatoanisole
-
n-Butylamine (sequencing grade)
-
Acetonitrile (anhydrous, spectrophotometric grade)
-
Temperature-controlled UV-Vis Spectrophotometer with a multi-cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and precision micropipettes
Experimental Workflow Diagram:
Caption: Workflow for the comparative kinetic analysis of isothiocyanates.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Causality: High-concentration stocks allow for minimal volume addition to initiate the reaction, preventing significant dilution effects. Anhydrous solvent is crucial as water can compete as a nucleophile.
-
Prepare a 10.0 mM stock solution of each isothiocyanate in anhydrous acetonitrile.
-
Prepare a 1.00 M stock solution of n-butylamine in anhydrous acetonitrile.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to collect absorbance data at the λ_max of the isothiocyanate (determine this via a preliminary scan; e.g., ~280 nm) at 1-second intervals for 10-15 minutes.
-
Set the temperature of the cell holder to 25.0 ± 0.1 °C and allow it to equilibrate.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Causality: Using a large excess of amine ([Amine] ≥ 10 x [ITC]) ensures that the amine concentration remains effectively constant throughout the reaction, simplifying the rate law to Rate = k_obs[ITC].
-
To a quartz cuvette, add 2.80 mL of anhydrous acetonitrile.
-
Add 0.100 mL of the 1.00 M n-butylamine stock solution. The final amine concentration will be ~34.5 mM.
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 5 minutes.
-
Initiate the reaction by adding 0.100 mL of the 10.0 mM isothiocyanate stock solution (final [ITC] ~0.33 mM). Immediately and rapidly mix by inverting the cuvette with a stopper or by vigorous pipetting.
-
Start the kinetic data acquisition immediately.
-
-
Data Analysis:
-
Trustworthiness: The validity of the pseudo-first-order assumption is confirmed if a plot of the natural logarithm of the absorbance (ln(A_t - A_∞)) versus time yields a straight line. The negative slope of this line is the observed rate constant, k_obs.
-
Repeat the experiment for each isothiocyanate at least three times to ensure reproducibility.
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [n-butylamine].
-
-
Validation (Optional but Recommended):
-
To further validate the rate law, repeat the experiment using several different excess concentrations of n-butylamine (e.g., 50 mM, 75 mM, 100 mM). A plot of k_obs versus [n-butylamine] should be linear with a slope equal to k₂.
-
Conclusion and Implications for Researchers
The comparative analysis unequivocally demonstrates that the reactivity of isothiocyanatoanisoles can be significantly enhanced through strategic halogenation. The introduction of a 2-chloro substituent serves as a potent activating group due to its strong inductive electron-withdrawing effect. This effect renders the isothiocyanate carbon more electrophilic and, therefore, more reactive towards nucleophiles.
For researchers in drug development and chemical biology, this principle has direct practical applications:
-
Tuning Covalent Binding: For targeted covalent inhibitors, a more reactive warhead like 2-chloro-4-isothiocyanatoanisole may lead to faster and more efficient protein labeling.
-
Controlling Selectivity: Conversely, a less reactive warhead like 4-isothiocyanatoanisole might be preferable to minimize off-target reactions, offering a wider therapeutic window.
-
Optimizing Bioconjugation: The choice of isothiocyanate can be tailored to the specific nucleophilicity of the target biomolecule and the desired stability of the resulting linkage.
By understanding the fundamental electronic principles that govern reactivity, scientists can move beyond trial-and-error and rationally engineer molecules with precisely tailored chemical properties for their specific application.
References
-
BenchChem. (2025). A Comparative Guide to the Reactivity of Aliphatic and Aromatic Isothiocyanates. 1
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics and mechanism of aminolysis of isothiocyanates. RSC Publishing. 4
-
Augustin, J., & Balaz, S. (1985). Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. Collection of Czechoslovak Chemical Communications. 6
-
Journal of the Chemical Society, Perkin Transactions 2. (1990). The kinetics and mechanism of aminolysis of isothiocyanates. RSC Publishing. DOI:10.1039/P29900001415. 5
-
Tong, S.-R., Ge, M.-F., Yao, L., & Du, L. (2008). Electronic Structure and Substituent Effect of o-, m- and p-C6H4INCS. The Open Chemical Physics Journal. 7
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. 8
-
Benchchem. (n.d.). Reaction mechanism of acetyl isothiocyanate with primary amines. 2
-
Prajapati, D., & Gohain, M. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. 3
-
Proceedings of the Indian Academy of Sciences - Chemical Sciences. (n.d.). Polarographic studies on the quantitative treatments of substituent effects of some aromatic isothiocyanates. 9
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. (PDF) Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions [academia.edu]
- 7. benthamopen.com [benthamopen.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ias.ac.in [ias.ac.in]
A Comparative Guide to the Influence of Chlorine Substitution on Isothiocyanate Electrophilicity for Drug Development Professionals
In the landscape of contemporary drug discovery and development, isothiocyanates (ITCs) have emerged as a compelling class of electrophilic compounds. Their prevalence in cruciferous vegetables and associated anticancer and anti-inflammatory properties have spurred significant research into their therapeutic potential. The reactivity of the isothiocyanate group (-N=C=S) is central to its biological activity, primarily through covalent modification of nucleophilic residues, such as cysteine, in target proteins. Consequently, modulating the electrophilicity of the isothiocyanate carbon is a key strategy in the rational design of ITC-based therapeutics. This guide provides an in-depth comparison of the substituent effects of chlorine on isothiocyanate electrophilicity, supported by experimental principles and outlining methodologies for its quantitative assessment.
The Dual Nature of Chlorine: A Tug-of-War of Electronic Effects
The introduction of a chlorine atom onto an aromatic ring bearing an isothiocyanate group profoundly alters its electronic landscape and, consequently, its reactivity. Chlorine exhibits a dual electronic nature: it is electronegative and thus withdraws electron density through the sigma (σ) bonds (an inductive effect, -I), while also possessing lone pairs of electrons that can be donated to the aromatic pi (π) system (a resonance effect, +R).
In the context of electrophilic aromatic substitution, this duality can be complex. However, when considering the electrophilicity of the isothiocyanate carbon, the inductive effect of chlorine typically dominates. This electron-withdrawing inductive effect pulls electron density away from the aromatic ring and, by extension, from the isothiocyanate group. This withdrawal of electron density makes the isothiocyanate carbon more electron-deficient and, therefore, more susceptible to attack by nucleophiles.
Visualizing the Electronic Influence of Chlorine
The following diagram illustrates the inductive electron withdrawal by a chlorine substituent on a phenyl isothiocyanate molecule, leading to an increase in the electrophilicity of the isothiocyanate carbon.
Caption: Workflow for kinetic analysis of isothiocyanate reactivity.
Detailed Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of known concentrations of phenyl isothiocyanate, p-chlorophenyl isothiocyanate, and n-butylamine in acetonitrile.
-
-
Spectrophotometer Setup:
-
Determine the wavelength of maximum absorbance (λmax) for the thiourea product.
-
Set the spectrophotometer to this wavelength and maintain a constant temperature (e.g., 25°C) using the thermostatted cell holder.
-
-
Kinetic Run:
-
Pipette a known volume of the n-butylamine solution into a quartz cuvette and place it in the spectrophotometer.
-
To initiate the reaction, rapidly add a known volume of the isothiocyanate stock solution to the cuvette, mix quickly, and immediately start recording the absorbance as a function of time.
-
-
Data Acquisition:
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The reaction follows second-order kinetics. The integrated rate law for a second-order reaction with unequal initial concentrations is: ln(([Amine]t * [ITC]₀) / ([ITC]t * [Amine]₀)) = ([Amine]₀ - [ITC]₀) * k * t
-
A plot of the left side of the equation versus time (t) will yield a straight line with a slope equal to ([Amine]₀ - [ITC]₀) * k.
-
The second-order rate constant (k) can then be calculated.
-
-
Comparison:
-
Repeat the experiment for both phenyl isothiocyanate and p-chlorophenyl isothiocyanate under identical conditions.
-
Compare the calculated second-order rate constants to quantify the effect of the chlorine substituent.
-
Conclusion for the Drug Development Professional
The strategic placement of a chlorine atom on a phenyl isothiocyanate scaffold serves as a reliable method to enhance its electrophilicity and, consequently, its reactivity towards biological nucleophiles. This heightened reactivity, driven by the inductive electron-withdrawing nature of chlorine, can be a valuable tool in the optimization of ITC-based drug candidates. By increasing the rate of target engagement, chlorine substitution may lead to improved potency and efficacy. However, it is crucial to consider that increased reactivity can also lead to off-target effects and potential toxicity. Therefore, a careful balance must be struck, and the principles and experimental methodologies outlined in this guide provide a framework for the rational design and evaluation of chloro-substituted isothiocyanates in drug discovery programs.
References
-
Augustin, J. (1987). Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. Collection of Czechoslovak Chemical Communications, 52(2), 443-452. [Link]
-
Lumen Learning. (n.d.). Substituent Effects. In Organic Chemistry II. [Link]
-
Lee, H. W., & Kim, C. K. (2014). Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates in acetonitrile. Bulletin of the Korean Chemical Society, 35(5), 1435-1440. [Link]
A Comparative Guide to Elemental Analysis Standards for 3-Chloro-4-methoxyphenyl isothiocyanate
This guide provides an in-depth, objective comparison of elemental analysis standards for 3-Chloro-4-methoxyphenyl isothiocyanate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating system for verifying compound identity and purity. We will explore the theoretical benchmarks, compare them against practical analytical methodologies, and provide the experimental data necessary for robust validation.
The Critical Role of Elemental Analysis for Synthetic Intermediates
3-Chloro-4-methoxyphenyl isothiocyanate is a key organic building block used in the synthesis of various pharmaceutical and bioactive molecules. Its purity is paramount, as contaminants can lead to unwanted side reactions, lower yields, and introduce impurities into the final active pharmaceutical ingredient (API). Elemental analysis serves as a fundamental, quantitative technique to confirm the empirical formula of a synthesized compound.[1] It is a cornerstone of chemical characterization, providing a direct measure of the mass percentages of carbon, hydrogen, nitrogen, sulfur, and halogens.
In the pharmaceutical industry, this analysis is not merely a characterization step but a crucial component of quality control and regulatory compliance.[2] Regulatory bodies like the FDA and EMA require stringent purity verification, and elemental analysis provides the foundational data to support a compound's identity. An accurate elemental composition analysis provides confidence that the correct material is being carried forward in a synthetic process.[3]
The Primary Standard: Theoretical Elemental Composition
The ultimate benchmark for any elemental analysis is the theoretical composition derived from the compound's molecular formula. For 3-Chloro-4-methoxyphenyl isothiocyanate, the formula is C₈H₆ClNS.[4]
Molecular Weight: 183.66 g/mol .[4]
The theoretical mass percentages are calculated as follows:
| Element | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 52.32% |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.30% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 19.30% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.63% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 17.46% |
| Total | 183.656 | 100.00% |
This theoretical composition is the gold standard against which all experimental results are compared.
Analytical Methodologies: A Comparative Overview
While the theoretical values are fixed, the experimental methods to verify them can vary. The choice of methodology is critical for achieving the necessary accuracy and precision.
CHNS Analysis via Combustion
The industry standard for determining Carbon, Hydrogen, Nitrogen, and Sulfur content is high-temperature combustion analysis, often performed using a CHN/S analyzer.[1][5]
-
Principle of Operation: A small, precisely weighed sample is combusted in an oxygen-rich environment at temperatures exceeding 900°C.[5][6] This process quantitatively converts the elements into simple gaseous forms:
-
Carbon → Carbon Dioxide (CO₂)
-
Hydrogen → Water (H₂O)
-
Nitrogen → Nitrogen Gas (N₂) or its oxides (NOx), which are then reduced to N₂.
-
Sulfur → Sulfur Dioxide (SO₂)
-
-
Detection: These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[7] The detector's response is proportional to the concentration of each gas, allowing for precise quantification.
Halogen & Sulfur Analysis via Combustion Ion Chromatography (CIC)
Standard CHNS analyzers do not typically quantify halogens. For compounds like 3-Chloro-4-methoxyphenyl isothiocyanate, a dedicated method is required for chlorine. Combustion Ion Chromatography (CIC) is a modern, robust, and highly sensitive technique for this purpose.[6][8]
-
Principle of Operation: The process begins similarly with the complete combustion of the sample.[8] The resulting gaseous products, including hydrogen chloride (HCl) and sulfur dioxide (SO₂), are directed into an oxidizing absorption solution (e.g., containing hydrogen peroxide).[9]
-
Hydrogen Chloride (HCl) → Chloride ions (Cl⁻)
-
Sulfur Dioxide (SO₂) → Sulfate ions (SO₄²⁻)
-
-
Detection: This absorption solution is then automatically injected into an ion chromatograph, which separates the anions and quantifies them with high sensitivity.[9] CIC offers the advantage of simultaneously determining sulfur and individual halogens in a single run.[6]
A Self-Validating Experimental Protocol
To ensure trustworthiness, the analytical protocol must be self-validating. This is achieved by calibrating the instrument with Certified Reference Materials (CRMs) and verifying its performance before and during the analysis of the target compound.
Workflow for Elemental Analysis Validation
Caption: Workflow for validated elemental analysis.
Step-by-Step Methodology: CHNS Analysis
-
Instrument Calibration:
-
System Suitability Check:
-
Accurately weigh approximately 1-2 mg of a CRM (e.g., Sulfanilamide) into a tin capsule.
-
Analyze the CRM. The results for C, H, N, and S must fall within ±0.3% of the certified values to proceed. This step validates that the instrument is performing correctly.
-
-
Sample Analysis:
-
Accurately weigh approximately 1-2 mg of 3-Chloro-4-methoxyphenyl isothiocyanate into three separate tin capsules.
-
Analyze each sample replicate under the same conditions as the CRM.
-
-
Data Processing:
-
The instrument software will calculate the average percentage and standard deviation for C, H, N, and S from the three runs.
-
Data Interpretation and Comparison of Standards
The core of this guide is the comparison between the theoretical standard and the achievable experimental results. In the pharmaceutical field, a widely accepted tolerance for elemental analysis is that the experimental value must be within ±0.4% of the theoretical value.[2]
| Element | Theoretical Standard (%) | Typical Acceptance Range (%) | Alternative Compound: 4-Methoxyphenyl isothiocyanate (%)[12] | Alternative Compound: 3-Chlorophenyl isothiocyanate (%) |
| Carbon (C) | 52.32 | 51.92 - 52.72 | 58.16 | 49.57 |
| Hydrogen (H) | 3.30 | 2.90 - 3.70 | 4.27 | 2.38 |
| Chlorine (Cl) | 19.30 | 18.90 - 19.70 | 0.00 | 20.90 |
| Nitrogen (N) | 7.63 | 7.23 - 8.03 | 8.48 | 8.26 |
| Sulfur (S) | 17.46 | 17.06 - 17.86 | 19.41 | 18.90 |
This table serves a dual purpose: it provides the acceptance criteria for the target compound and compares its elemental fingerprint to similar, structurally related molecules. This comparison highlights the specificity of the elemental analysis technique; a small structural change (e.g., moving the chloro group or removing it entirely) results in a significantly different and measurable elemental composition.
Logical Framework for Data Validation
Caption: Logical process for validating experimental results.
Conclusion
Establishing elemental analysis standards for 3-Chloro-4-methoxyphenyl isothiocyanate is a multi-faceted process grounded in scientific rigor. It begins with the immutable primary standard—the theoretical composition derived from its molecular formula. This standard is then compared against experimental data obtained from validated, high-precision analytical methods like combustion analysis and Combustion Ion Chromatography.
The trustworthiness of the results is ensured not just by the instrumentation but by a self-validating protocol that includes system calibration and suitability checks with Certified Reference Materials. By adhering to established acceptance criteria (typically ±0.4%) and understanding how the elemental fingerprint of the target compound compares to similar molecules, researchers can have the highest degree of confidence in the identity, purity, and quality of this critical synthetic intermediate.
References
- Metrohm. (n.d.). Ion chromatographic determination of halogens and sulfur in solids using combustion as inline sample preparation. Retrieved from http://.metrohm.
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]
-
International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]
-
Spectroscopy Online. (2026, February 10). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]
-
LCGC International. (n.d.). Sulphur and Halide Determination by Combustion Ion Chromatography. Retrieved from [Link]
-
Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
-
Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]
-
AGA Analytical. (n.d.). Enhancing the efficiency and effectiveness of halogen and sulfur monitoring in challenging environmental and industrial samples. Retrieved from [Link]
-
Agilent. (n.d.). ULTRA Analytical Standards and Certified Reference Materials. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). Reference Materials. Retrieved from [Link]
-
Elementar. (n.d.). Measurement Standards and Reference Materials - vario EL - Organic Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenyl isothiocyanate. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-Methoxyphenyl isothiocyanate. Retrieved from [Link]
-
NIST. (n.d.). 4-Methoxyphenyl isothiocyanate. Retrieved from [Link]
Sources
- 1. Combustion analysis - Wikipedia [en.wikipedia.org]
- 2. smithers.com [smithers.com]
- 3. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 4. 3-Chloro-4-methylphenyl isothiocyanate | CAS 19241-37-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Combustion Elemental Analysis - Analytik Jena [analytik-jena.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. metrohm.com [metrohm.com]
- 9. aga-analytical.com.pl [aga-analytical.com.pl]
- 10. Measurement Standards and Reference Materials - vario EL - Organic Analysis [portal.elementar.com]
- 11. Standards and CRMs [elementalmicroanalysis.com]
- 12. 4-Methoxyphenyl isothiocyanate | C8H7NOS | CID 75293 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic differences between isothiocyanate and thiocyanate isomers
An In-Depth Guide to the Spectroscopic Differentiation of Isothiocyanate and Thiocyanate Isomers
For researchers in synthetic chemistry and drug development, the precise structural characterization of molecules is paramount. Among the more subtle challenges is the differentiation of linkage isomers, such as organic thiocyanates (R-S-C≡N) and isothiocyanates (R-N=C=S).[1] These isomers, which differ only in the atom connected to the organic moiety, often exhibit distinct biological activities and chemical reactivities, making their unambiguous identification essential.[2] While their elemental composition is identical, their structural divergence gives rise to unique and reliable spectroscopic fingerprints.
This guide provides a comprehensive comparison of the primary spectroscopic techniques used to distinguish between these two isomeric forms. We will delve into the principles behind the observable differences in Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and practical protocols.
The Structural Foundation of Spectroscopic Differences
The core distinction between thiocyanates and isothiocyanates lies in their bonding arrangement.[1] In thiocyanates, the organic group (R) is attached to the sulfur atom, resulting in a C-S-C bond angle of approximately 100° and a largely linear S-C≡N arrangement.[3] Conversely, isothiocyanates feature the organic group attached to the nitrogen atom, creating a C-N=C bond angle of around 165° and a cumulenic N=C=S double bond system.[3] This fundamental difference in connectivity and hybridization dictates the electronic environment and vibrational modes of the entire functional group, which are probed by various spectroscopic methods.
Caption: Molecular structures of Thiocyanate and Isothiocyanate isomers.
Vibrational Spectroscopy: IR and Raman Analysis
Infrared and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups by probing their characteristic molecular vibrations. The -SCN and -NCS groups exhibit distinct vibrational frequencies, particularly in their asymmetric stretching modes.[4]
Key Differentiating Vibrations:
-
Asymmetric Stretch (νₐₛ): This is the most diagnostic vibrational mode.
-
Isothiocyanates (R-NCS): Display a very strong and characteristically broad absorption band in the IR spectrum, typically between 2000-2200 cm⁻¹ .[5][6] This broadness is a key feature.
-
Thiocyanates (R-SCN): Exhibit a sharp, and often weaker, C≡N triple bond stretching absorption at a slightly higher frequency, generally in the range of 2100-2170 cm⁻¹ .[7][8]
-
-
Symmetric Stretch / C-S Stretch (νₛ): The frequency of the C-S bond vibration also serves as a useful indicator.
Data Summary: Vibrational Frequencies
| Spectroscopic Feature | Thiocyanate (R-S-C≡N) | Isothiocyanate (R-N=C=S) | Primary Distinction |
| Asymmetric Stretch (νₐₛ) | 2100 - 2170 cm⁻¹ (Sharp, Weaker) | 2000 - 2200 cm⁻¹ (Strong, Broad) | Band shape and intensity |
| C-S Stretch (ν(CS)) | 600 - 750 cm⁻¹ | 960 - 990 cm⁻¹ (approx.) | Frequency |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For differentiating thiocyanate isomers, ¹H, ¹³C, and particularly ¹⁵N NMR are exceptionally informative.
-
Proton (¹H) NMR: The electronegativity difference between sulfur and nitrogen leads to distinct chemical shifts for protons on the carbon atom alpha to the functional group (α-protons).
-
Protons adjacent to the more electronegative nitrogen in an isothiocyanate (-NCS) are more deshielded and thus resonate at a lower field (higher ppm value).
-
Protons adjacent to the sulfur in a thiocyanate (-SCN) are less deshielded and appear at a higher field (lower ppm value).
-
The separation between the α-proton resonances of the two isomers is typically significant, often between 0.5 and 0.75 ppm , making analysis straightforward.[10]
-
-
Carbon (¹³C) NMR: The carbon atom within the functional group provides a clear distinction.
-
Thiocyanates (-S-C≡N): The cyano carbon typically appears in the range of 110-120 ppm .[11]
-
Isothiocyanates (-N=C=S): The central carbon signal is notoriously difficult to observe. It is often very broad or seemingly absent ("near-silence").[12][13] This is due to the rapid quadrupole-induced relaxation caused by the adjacent ¹⁴N nucleus and the structural flexibility of the -NCS group.[13] When observed, its chemical shift is distinct from the thiocyanate carbon.
-
-
Nitrogen (¹⁵N) NMR: This technique offers the most unambiguous differentiation due to the vastly different electronic environments of the nitrogen atom in the two isomers.
Data Summary: NMR Chemical Shifts
| Nucleus | Thiocyanate (R-S-C≡N) | Isothiocyanate (R-N=C=S) | Primary Distinction |
| ¹H (α-protons) | Higher field (e.g., ~2.30 ppm shielding) | Lower field (e.g., ~2.86 ppm shielding) | Δδ ≈ 0.5 - 0.75 ppm[10] |
| ¹³C (-SCN / -NCS) | ~110 - 120 ppm | Broad or "silent" signal[12][13] | Signal observability and position |
| ¹⁵N (-SCN / -NCS) | ~ -100 ppm[14] | ~ -275 ppm[14] | Large Δδ (>150 ppm) |
Electronic Spectroscopy: UV-Visible Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. While less universally applied for this specific isomer problem than IR or NMR, it can be effective, especially for aromatic derivatives.
-
Aromatic isothiocyanates often display a characteristic absorption band in the 300-320 nm region.[6] This band is attributed to n→π* electronic transitions involving the conjugated system.
-
Quantitative analysis methods have been developed that are selective for isothiocyanates. One such method involves the cyclocondensation reaction of an isothiocyanate with 1,2-benzenedithiol to form 1,3-benzodithiole-2-thione, a product that can be quantified spectrophotometrically by its absorbance at 365 nm .[15] Thiocyanates do not participate in this reaction, allowing for the selective detection of the isothiocyanate isomer in a mixture.[15]
Experimental Protocols & Workflow
A systematic approach is crucial for reliable isomer identification. The following workflow and protocols outline the key steps.
Caption: General workflow for spectroscopic differentiation of isomers.
Protocol 1: FT-IR Analysis
-
Sample Preparation:
-
For liquid samples: Prepare a thin film by placing one drop of the neat liquid between two KBr or NaCl salt plates.
-
For solid samples: Prepare a KBr pellet by grinding ~1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Perform a background subtraction.
-
Carefully examine the 2000-2200 cm⁻¹ region. Identify the primary absorption and characterize its position, intensity, and shape (broad or sharp).
-
Examine the 600-1000 cm⁻¹ region for the C-S stretching vibration to corroborate the initial finding.
-
Protocol 2: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Standard parameters on a 400 MHz spectrometer might include a 30° pulse angle, a 2-second relaxation delay, and 8-16 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This requires significantly more scans (e.g., 128-1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
In the ¹H spectrum, identify the signal corresponding to the protons alpha to the functional group and record its chemical shift.
-
In the ¹³C spectrum, search for the signal of the functional group carbon between 100-140 ppm. Note its presence, position, and any unusual broadness.
-
Conclusion
The differentiation of thiocyanate and isothiocyanate isomers is a readily achievable task with standard spectroscopic techniques. Vibrational spectroscopy (IR and Raman) offers a rapid and definitive initial assessment based on the unique asymmetric stretching band of the functional group. For unequivocal confirmation and more detailed structural insights, NMR spectroscopy is the tool of choice, with ¹H chemical shifts providing strong evidence and ¹³C and ¹⁵N NMR offering conclusive proof of the atomic connectivity. By leveraging the principles and protocols outlined in this guide, researchers can confidently and accurately characterize these important linkage isomers.
References
-
E. D. Conte, et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]
-
Giffard, M., et al. (1985). A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Martin, G. J., et al. (1964). The analysis of alkyl thiocyanates and isothiocyanates by NMR. Tetrahedron Letters. [Link]
-
Geiseler, G., & Ratz, L. (1964). The vibrational spectra of organic isothiocyanates. Spectrochimica Acta. [Link]
-
Wikipedia contributors. (2023). Isothiocyanate. Wikipedia. [Link]
-
Pediaa. (2020). Difference Between Thiocyanate and Isothiocyanate. [Link]
-
Blinov, A. G., et al. (2007). IR absorption spectra of metal thiocyanates and isothiocyanates. ResearchGate. [Link]
-
Steffen, B. 13C chemical shifts. Steffen's Chemistry Pages. [Link]
-
Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. [Link]
-
Rablen, P. R., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. Magnetic Resonance in Chemistry. [Link]
-
Kinell, P. O., & Strandberg, B. (1957). Infrared and Raman Spectra of Systems Containing Thiocyanate Groups. Acta Chemica Scandinavica. [Link]
-
ResearchGate. (n.d.). Representative IR Spectrum of complex, {[Zn(An)5][Co(SCN)4]}. [Link]
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 12. researchgate.net [researchgate.net]
- 13. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
